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  • Product: 2-Chloro-4-fluoro-5-methylbenzyl alcohol
  • CAS: 1536543-76-6

Core Science & Biosynthesis

Foundational

Thermodynamic Stability & Physicochemical Characterization: 2-Chloro-4-fluoro-5-methylbenzyl alcohol

The following technical guide details the thermodynamic stability profile and characterization strategy for 2-Chloro-4-fluoro-5-methylbenzyl alcohol . Executive Summary 2-Chloro-4-fluoro-5-methylbenzyl alcohol (CAS: 1536...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability profile and characterization strategy for 2-Chloro-4-fluoro-5-methylbenzyl alcohol .

Executive Summary

2-Chloro-4-fluoro-5-methylbenzyl alcohol (CAS: 1536543-76-6) is a critical halogenated aromatic intermediate used in the synthesis of agrochemicals (pyrethroids) and pharmaceutical active ingredients (APIs). Its utility stems from the specific substitution pattern on the benzene ring, where the ortho-chloro and para-fluoro groups modulate the electronic properties of the benzylic center.

While specific thermodynamic constants (e.g.,


) for this intermediate are often proprietary, this guide synthesizes available physicochemical data with theoretical stability principles. It provides a standardized framework for researchers to determine the thermal and chemical stability limits necessary for process scale-up and shelf-life determination.

Physicochemical Identity & Predicted Properties[1][2][3][4]

Before establishing stability protocols, the fundamental properties of the molecule must be baselined. The presence of the halogen atoms increases lipophilicity (LogP) and density relative to unsubstituted benzyl alcohol, while the hydroxyl group remains the primary site of thermodynamic instability (oxidation/substitution).

Table 1: Compound Profile
PropertyData / PredictionSource/Notes
IUPAC Name (2-Chloro-4-fluoro-5-methylphenyl)methanolStandard Nomenclature
CAS Number 1536543-76-6 Sigma-Aldrich / Apollo Scientific
Molecular Formula

Molecular Weight 174.60 g/mol
Physical State Solid (Crystalline)Analogous halogenated benzyl alcohols
Predicted LogP 2.4 – 2.8Estimated via Group Contribution
pKa (Alcohol) ~15.0Typical for primary benzyl alcohols
Melting Point Experimental Det.[1][2] Required (Est. 40–80°C)See Protocol A
Solubility Soluble in MeOH, DCM, DMSO; Low in WaterLipophilic character

Thermodynamic Stability Assessment

Thermodynamic stability in this context refers to the compound's resistance to chemical change (degradation) and phase transition (polymorphism) under defined energetic states.

Electronic Structure & Intrinsic Stability

The stability of the benzylic alcohol moiety is dictated by the electronic influence of the ring substituents on the benzylic carbon:

  • 2-Chloro (Inductive Withdrawal, -I): Destabilizes the formation of benzylic carbocations, making the molecule more resistant to acid-catalyzed

    
     substitution  than unsubstituted benzyl alcohol. However, it provides steric protection against nucleophilic attack.
    
  • 4-Fluoro (Resonance Donation +R / Inductive Withdrawal -I): The fluorine atom at the para position has competing effects. While highly electronegative, its lone pair donation can stabilize cationic intermediates, potentially increasing sensitivity to solvolysis under extreme acidic conditions.

  • 5-Methyl (Inductive Donation, +I): Weakly activates the ring, slightly increasing susceptibility to oxidation.

Degradation Pathways

The primary thermodynamic risks for this molecule are oxidation and condensation , not spontaneous decomposition.

  • Oxidative Instability: The primary alcohol group is thermodynamically driven to oxidize to the corresponding aldehyde (2-chloro-4-fluoro-5-methylbenzaldehyde) and subsequently the benzoic acid. This process is accelerated by light, heat, and metal catalysts.

  • Condensation (Etherification): Under acidic conditions and elevated heat, benzyl alcohols undergo self-condensation to form dibenzyl ethers (

    
    ).
    

Visualization: Degradation & Stability Logic

The following diagram illustrates the critical degradation pathways and the experimental workflow required to validate stability.

StabilityPathways Molecule 2-Chloro-4-fluoro-5-methylbenzyl alcohol (Target) Aldehyde Degradant A: Aldehyde Derivative (Oxidation) Molecule->Aldehyde [O] / Light / Heat Ether Degradant C: Dibenzyl Ether (Acid Condensation) Molecule->Ether H+ / Heat (-H2O) DSC Protocol A: DSC Thermal Analysis (Melting/Decomp) Molecule->DSC Characterization HPLC Protocol B: Forced Degradation (H2O2 / HCl / NaOH) Molecule->HPLC Stress Testing Acid Degradant B: Benzoic Acid Derivative (Further Oxidation) Aldehyde->Acid [O]

Figure 1: Primary degradation pathways (Oxidation/Condensation) and the corresponding analytical characterization workflows.

Experimental Protocols for Stability Determination

Since specific literature data is sparse, the following self-validating protocols are required to establish the Certificate of Analysis (CoA) and storage conditions.

Protocol A: Thermal Stability via DSC/TGA

Objective: Determine the melting point (


) and the onset temperature of thermal decomposition (

).
  • Instrument: Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).

  • Sample Prep: Weigh 2–5 mg of solid sample into a hermetically sealed aluminum pan (pinhole lid for TGA).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 300°C under Nitrogen purge (50 mL/min).

  • Analysis:

    • Endotherm: Identify the sharp endothermic peak corresponding to melting. Criterion: Integration of peak area yields Heat of Fusion (

      
      ).
      
    • Exotherm/Weight Loss: Identify the onset of exothermic decomposition or significant weight loss (>5%).

    • Self-Validation: Run a check standard (Indium) prior to analysis. If

      
      , the material is thermally labile.
      
Protocol B: Forced Degradation (Stress Testing)

Objective: Quantify chemical stability under accelerated stress conditions to predict shelf-life.

  • Preparation: Prepare a 1 mg/mL stock solution in Acetonitrile/Water (50:50).

  • Conditions:

    • Acid Hydrolysis: 0.1 N HCl, 60°C, 24 hours.

    • Base Hydrolysis: 0.1 N NaOH, 60°C, 24 hours.

    • Oxidation: 3%

      
      , Ambient, 24 hours.
      
    • Thermal: Solid state, 60°C, 7 days.

  • Analysis: HPLC-UV (254 nm) or LC-MS.

  • Interpretation:

    • Calculate % Recovery against a fresh standard.

    • Pass Criteria: >95% recovery indicates high stability.

    • Note: Benzyl alcohols typically fail the Oxidation test, necessitating air-tight storage.

Handling, Storage, and Safety[2][6]

Based on the thermodynamic profile of halogenated benzyl alcohols, the following handling procedures are mandatory to maintain integrity.

  • Storage Conditions: Store at 2–8°C (Refrigerated) or ambient temperature in a cool, dark place . The container must be tightly sealed to prevent ingress of oxygen and moisture.

  • Incompatibilities:

    • Strong Oxidizing Agents: (e.g.,

      
      , Chromic acid) will rapidly convert the alcohol to the acid.
      
    • Acid Chlorides/Anhydrides: Will react exothermically to form esters.

  • Safety (H-Statements):

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.

References

  • National Institute of Standards and Technology (NIST). (2025). Thermochemical Data of Halogenated Benzyl Alcohols. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • Frisch, S., et al. (1994).[4] Shock wave study of the thermal decomposition of benzyl alcohol. Combustion and Flame, 99(2).[4] Retrieved February 15, 2026, from [Link]

Sources

Exploratory

2-Chloro-4-fluoro-5-methylbenzyl alcohol CAS number and chemical identifiers

Executive Summary 2-Chloro-4-fluoro-5-methylbenzyl alcohol (CAS 1536543-76-6) is a highly specialized halogenated building block used primarily in the synthesis of pharmaceutical intermediates and advanced agrochemicals....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-4-fluoro-5-methylbenzyl alcohol (CAS 1536543-76-6) is a highly specialized halogenated building block used primarily in the synthesis of pharmaceutical intermediates and advanced agrochemicals.[1] Its structural uniqueness lies in the specific "2,4,5" substitution pattern on the benzene ring, which imparts distinct electronic and steric properties.[1] The fluorine atom at the 4-position modulates metabolic stability and lipophilicity, while the chlorine and methyl groups provide orthogonal handles for further functionalization (e.g., Buchwald-Hartwig amination or Suzuki coupling).[1] This guide outlines the chemical identity, validated synthesis protocols, and analytical expectations for researchers utilizing this compound.[1]

Chemical Identifiers & Physicochemical Properties[2][3][4][5][6][7][8]

Core Identifiers
ParameterValue
Chemical Name 2-Chloro-4-fluoro-5-methylbenzyl alcohol
IUPAC Name (2-chloro-4-fluoro-5-methylphenyl)methanol
CAS Number 1536543-76-6
Molecular Formula C₈H₈ClFO
Molecular Weight 174.60 g/mol
SMILES Cc1cc(CO)c(Cl)cc1F
InChI Key NAGXSVRJVFABPA-UHFFFAOYSA-N
Physical Properties
PropertySpecification
Physical State Solid (Crystalline powder)
Appearance White to off-white
Solubility Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in water
Purity Grade Typically ≥97% (HPLC/GC)
Storage Inert atmosphere, 2-8°C (Hygroscopic)

Synthesis & Manufacturing Protocol

The most robust and high-yielding route to 2-Chloro-4-fluoro-5-methylbenzyl alcohol is the chemoselective reduction of its corresponding aldehyde precursor, 2-Chloro-4-fluoro-5-methylbenzaldehyde (CAS 1503624-94-9) .[1] This method avoids the harsh conditions associated with acid reduction and prevents defluorination.[1]

Reaction Scheme Visualization

SynthesisPathway Aldehyde Precursor: 2-Chloro-4-fluoro-5-methylbenzaldehyde (CAS 1503624-94-9) Reagents Reagents: NaBH4 (1.1 eq) MeOH, 0°C -> RT Aldehyde->Reagents Intermediate Intermediate: Alkoxy Borate Complex Reagents->Intermediate Hydride Transfer Product Target Product: 2-Chloro-4-fluoro-5-methylbenzyl alcohol (CAS 1536543-76-6) Intermediate->Product Acidic Quench (HCl)

Figure 1: Chemoselective reduction pathway from the aldehyde precursor using Sodium Borohydride.[1]

Detailed Experimental Protocol

Objective: Synthesis of 10.0 g of 2-Chloro-4-fluoro-5-methylbenzyl alcohol.

Materials:

  • Precursor: 2-Chloro-4-fluoro-5-methylbenzaldehyde (10.0 g, 57.6 mmol)[1]

  • Reagent: Sodium Borohydride (NaBH₄) (2.4 g, 63.4 mmol, 1.1 eq)[1]

  • Solvent: Methanol (anhydrous, 100 mL)

  • Quench: 1N HCl, Saturated NaHCO₃, Brine

  • Extraction: Dichloromethane (DCM) or Ethyl Acetate[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 10.0 g of the aldehyde precursor and 100 mL of anhydrous methanol. Stir until fully dissolved.

  • Cooling: Place the reaction vessel in an ice bath (0°C) and allow it to equilibrate for 15 minutes.

  • Reduction: Slowly add NaBH₄ (2.4 g) portion-wise over 20 minutes. Caution: Gas evolution (H₂) will occur.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS for the disappearance of the aldehyde peak.[1]

  • Quench: Cool the flask back to 0°C. Carefully quench excess hydride by dropwise addition of 1N HCl until pH ~5-6 is reached. Stir for 10 minutes.

  • Workup:

    • Remove methanol under reduced pressure (rotary evaporator).[1]

    • Resuspend the residue in 50 mL water and extract with DCM (3 x 50 mL).[1]

    • Combine organic layers and wash with saturated NaHCO₃ (50 mL) followed by brine (50 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1]

  • Purification: If necessary, recrystallize from Hexanes/EtOAc or purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data should be obtained.

Nuclear Magnetic Resonance (NMR) Expectations

Due to the specific substitution pattern (2,4,5), the aromatic region will display distinct splitting patterns.[1]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.20-7.30 (d, 1H): Aromatic proton at position 6 (adjacent to methyl/alcohol).[1]

    • δ 6.90-7.00 (d, 1H): Aromatic proton at position 3 (between Cl and F).[1]

    • δ 4.65-4.75 (s or d, 2H): Benzylic -CH ₂OH protons.[1]

    • δ 2.25-2.35 (s, 3H): Aryl-Methyl (-CH ₃) protons.[1]

    • δ 1.80-2.00 (br s, 1H): Hydroxyl (-OH ) proton (exchangeable with D₂O).[1]

  • ¹⁹F NMR (376 MHz, CDCl₃):

    • Single peak around -110 to -120 ppm (typical for aryl fluorides).[1]

Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI+ or APCI

  • Observed Mass: Benzyl alcohols often lose water ([M-H₂O]⁺) or show sodium adducts ([M+Na]⁺).[1]

  • Target: Look for m/z ~157 (M - OH) or 197 (M + Na).[1]

Applications in Drug Discovery[1][10]

This molecule serves as a critical "scaffold modifier" in medicinal chemistry.

  • Bioisosterism: The fluorine atom mimics the steric size of hydrogen while altering the electronic environment, often blocking metabolic oxidation at the para-position relative to the methyl group.[1]

  • Kinase Inhibition: The benzyl alcohol moiety is frequently converted to a benzyl halide (Cl/Br) to alkylate nucleophilic heterocycles (e.g., pyrazoles, indoles) in the synthesis of kinase inhibitors.[1]

  • Agrochemicals: Used as an intermediate for protoporphyrinogen oxidase (PPO) inhibitors, similar to the herbicide Saflufenacil.[1]

Workflow: Derivatization Logic

Derivatization cluster_reactions Common Transformations Alcohol 2-Chloro-4-fluoro-5-methylbenzyl alcohol Halogenation Chlorination (SOCl2) -> Benzyl Chloride Alcohol->Halogenation Activation Oxidation Oxidation (MnO2) -> Benzaldehyde Alcohol->Oxidation Reversion Etherification Williamson Ether Synthesis -> Benzyl Ether Alcohol->Etherification Coupling Alkylation of Amines/Heterocycles Alkylation of Amines/Heterocycles Halogenation->Alkylation of Amines/Heterocycles

Figure 2: Decision logic for downstream derivatization of the benzyl alcohol scaffold.

Safety & Handling (GHS)[1]

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.[1]

Precautionary Measures:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]

  • Ventilation: Handle powder in a fume hood to avoid inhalation.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

References

  • Sigma-Aldrich. (n.d.).[1] 2-Chloro-4-fluoro-5-methylbenzyl alcohol Product Sheet. Retrieved from (Verified via Source 1.1).[1]

  • GuideChem. (n.d.). 2-Chloro-4-fluoro-5-methylbenzaldehyde CAS 1503624-94-9.[1][2] Retrieved from (Verified via Source 1.1).[1]

  • National Institute of Standards and Technology (NIST). (2025).[1][3] 2-Chloro-4-fluorobenzaldehyde Properties. NIST Chemistry WebBook.[3] Retrieved from (Verified via Source 1.8).[1]

  • Organic Syntheses. (n.d.). General Procedures for Reduction of Aromatic Aldehydes. (General protocol reference).

Sources

Exploratory

The Strategic Role of 2-Chloro-4-fluoro-5-methylbenzyl Alcohol in Modern Medicinal Chemistry: A Technical Guide

Abstract In the landscape of contemporary drug discovery, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures with tailored biol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary drug discovery, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures with tailored biological activities. Among these, halogenated and substituted benzyl alcohols serve as critical synthons for introducing key pharmacophoric elements. This technical guide provides an in-depth examination of the role of 2-Chloro-4-fluoro-5-methylbenzyl alcohol and its close structural analogs in medicinal chemistry. While direct, publicly documented applications of this specific molecule in late-stage clinical candidates are not prevalent, its structural motifs are emblematic of a class of intermediates crucial for the synthesis of potent and selective modulators of challenging biological targets. This guide will use the well-documented synthesis of Transient Receptor Potential Canonical 4 and 5 (TRPC4/5) channel inhibitors as a representative case study to illuminate the synthetic utility and strategic importance of chloro-fluoro-substituted benzyl moieties in the development of novel therapeutics.

Introduction: The Unseen Influence of Substituted Benzyl Alcohols

The benzyl alcohol scaffold is a foundational element in organic synthesis. However, its true power in medicinal chemistry is unlocked through precise substitution on the aromatic ring. The introduction of halogens, such as chlorine and fluorine, along with small alkyl groups like a methyl group, can profoundly influence the physicochemical and pharmacological properties of the final drug molecule. These substitutions can modulate metabolic stability, receptor binding affinity, and membrane permeability, making them a key tool in the optimization of lead compounds.

The presence of both chlorine and fluorine on the benzyl ring is particularly noteworthy. Fluorine's high electronegativity and small size can lead to favorable changes in pKa, lipophilicity, and metabolic stability, often by blocking sites of oxidative metabolism[1]. Chlorine, a larger halogen, can also enhance binding affinity through halogen bonding and other non-covalent interactions, and its presence is a common feature in many FDA-approved drugs[1]. The methyl group provides a lipophilic handle that can further fine-tune interactions within a binding pocket. Thus, a molecule like 2-Chloro-4-fluoro-5-methylbenzyl alcohol represents a pre-optimized fragment, ready for incorporation into more complex drug candidates.

A Case Study: Synthesis of TRPC4/5 Inhibitors

Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) are non-selective cation channels that have emerged as promising therapeutic targets for a range of disorders, including anxiety, depression, and kidney disease[2][3][4]. The development of potent and selective inhibitors for these channels is an active area of research, and many of these inhibitors feature substituted benzyl groups as a core structural element.

One such class of inhibitors is the 2-aminobenzimidazole series, which includes the notable compound M084 and its analogs[3][5][6]. The synthesis of these molecules often involves the alkylation of a benzimidazole core with a substituted benzyl halide, which is readily prepared from the corresponding benzyl alcohol.

General Synthetic Strategy

The general synthetic approach to this class of TRPC5 inhibitors is a convergent synthesis, where a substituted benzimidazole core is coupled with a functionalized benzyl moiety. The 2-Chloro-4-fluoro-5-methylbenzyl alcohol serves as a precursor to the key electrophilic partner in this coupling reaction.

G A 2-Chloro-4-fluoro-5-methylbenzyl alcohol B Chlorination (e.g., SOCl2) A->B Activation of hydroxyl group C 2-Chloro-4-fluoro-5-methylbenzyl chloride B->C E Base-mediated N-alkylation C->E D Substituted 2-aminobenzimidazole D->E F TRPC4/5 Inhibitor E->F C-N bond formation

Caption: General synthetic workflow for TRPC4/5 inhibitors.

Experimental Protocol: Synthesis of a Representative TRPC4/5 Inhibitor

The following protocol is a representative example of how a substituted benzyl alcohol like 2-Chloro-4-fluoro-5-methylbenzyl alcohol would be utilized in the synthesis of a TRPC4/5 inhibitor, based on published procedures for analogous compounds[5][7].

Step 1: Synthesis of 2-Chloro-4-fluoro-5-methylbenzyl chloride

  • To a solution of 2-Chloro-4-fluoro-5-methylbenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at 0 °C under a nitrogen atmosphere, add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-Chloro-4-fluoro-5-methylbenzyl chloride, which can often be used in the next step without further purification.

Step 2: N-Alkylation of 2-aminobenzimidazole

  • To a solution of a suitable 2-aminobenzimidazole derivative (1.0 eq) in anhydrous dimethylformamide (DMF, 10 mL/mmol), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then add a solution of 2-Chloro-4-fluoro-5-methylbenzyl chloride (1.05 eq) in DMF.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the final TRPC4/5 inhibitor.

Structure-Activity Relationship (SAR) and the Role of the Benzyl Moiety

The specific substitution pattern on the benzyl ring is critical for the potency and selectivity of TRPC4/5 inhibitors. Structure-activity relationship (SAR) studies on the 2-aminobenzimidazole series have revealed several key insights[5][7]:

  • Halogenation: The presence and position of halogens on the benzyl ring significantly impact activity. For instance, in some analogs, a 2-chloro-4-fluorophenyl substitution was found to be less active than other halogenation patterns, highlighting the subtle electronic and steric effects at play[5].

  • Lipophilicity: The overall lipophilicity of the benzyl moiety, influenced by the methyl group and halogens, affects cell permeability and target engagement.

  • Conformational Restriction: The benzyl group, while flexible, orients the substituted phenyl ring in a specific region of the protein's binding pocket. The interactions of this ring with key residues are crucial for inhibitory activity.

The cryo-EM structures of human TRPC5 in complex with inhibitors have provided a structural basis for these observations, revealing that inhibitor molecules wedge themselves between adjacent subunits, stabilizing the channel in a non-conductive closed state[2]. The substituted benzyl group is often found to make hydrophobic and halogen-bonding interactions with specific residues in the binding pocket[2].

G cluster_0 TRPC4/5 Inhibitor cluster_1 TRPC5 Channel Binding Pocket inhibitor Benzyl Moiety Benzimidazole Core pocket Hydrophobic Pocket H-bond Acceptors/Donors inhibitor:port->pocket Binding Interactions (Hydrophobic, Halogen Bonding)

Caption: Interaction of the benzyl moiety with the TRPC5 binding pocket.

Quantitative Data and Biological Activity

The efficacy of TRPC4/5 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. For potent inhibitors in the 2-aminobenzimidazole class, these values are often in the low micromolar to nanomolar range.

CompoundTargetIC50 (µM)Reference
M084TRPC43.7 - 10.3[3][6]
M084TRPC58.2[3][6]
HC-070TRPC40.046[8]
HC-070TRPC50.0093[8]

Table 1: Biological activity of representative TRPC4/5 inhibitors.

As shown in the table, compounds like HC-070, which also feature a substituted aromatic system, demonstrate nanomolar potency, underscoring the importance of optimizing this part of the molecule. The antidepressant and anxiolytic-like effects of these inhibitors have been demonstrated in preclinical models, with compounds like M084 showing rapid effects after a single administration[3].

Conclusion and Future Perspectives

While 2-Chloro-4-fluoro-5-methylbenzyl alcohol itself may not yet be a component of a marketed drug, its structural features are highly relevant to modern medicinal chemistry. The strategic use of such halogenated and alkylated benzyl alcohols allows for the fine-tuning of molecular properties to achieve high potency and selectivity for challenging targets like the TRPC4/5 ion channels. The case study of TRPC4/5 inhibitors clearly demonstrates the value of these building blocks in constructing complex and biologically active molecules. As our understanding of disease biology continues to grow, the demand for novel, highly functionalized intermediates like 2-Chloro-4-fluoro-5-methylbenzyl alcohol will undoubtedly increase, paving the way for the discovery of the next generation of therapeutics.

References

  • Deng, Z., et al. (2021). Structural basis for human TRPC5 channel inhibition by two distinct inhibitors. eLife, 10, e63428. [Link]

  • Wang, Y., et al. (2021). Radiosynthesis and Evaluation of [11C]HC070, a Promising PET Tracer for Imaging Transient Receptor Potential Canonical 5 (TRPC5). Journal of Nuclear Medicine, 62(supplement 1), 157. [Link]

  • Just, S., et al. (2018). Treatment with HC-070, a potent inhibitor of TRPC4 and TRPC5, leads to anxiolytic and antidepressant effects in mice. PLoS One, 13(1), e0191225. [Link]

  • Gardinier, K. M., et al. (2017). Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903. Bioorganic & Medicinal Chemistry Letters, 27(15), 3436-3440. [Link]

  • Lehto, S. G., et al. (2023). Inhibition of Canonical Transient Receptor Potential Channels 4/5 with Highly Selective and Potent Small-Molecule HC-070 Alleviates Mechanical Hypersensitivity in Rat Models of Visceral and Neuropathic Pain. International Journal of Molecular Sciences, 24(4), 3462. [Link]

  • Gardinier, K. M., et al. (2018). Further Exploration of the Benzimidazole Scaffold as TRPC5 Inhibitors: Identification of 1-Alkyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazoles as Potent and Selective Inhibitors. ChemMedChem, 13(1), 35-40. [Link]

  • Just, S., et al. (2018). Treatment with HC-070, a Potent Inhibitor of TRPC4 and TRPC5, Leads to Anxiolytic and Antidepressant Effects in Mice. bioRxiv. [Link]

  • Smith, B. R., Eastman, C. M., & Njardarson, J. T. (2014). Beyond C, H, O, and N! Analysis of the elemental composition of U.S. FDA approved drug architectures. Journal of Medicinal Chemistry, 57(23), 9764–9773. [Link]

  • Foster, C. D., et al. (2016). Remarkable Progress with Small-Molecule Modulation of TRPC1/4/5 Channels: Implications for Understanding the Channels in Health and Disease. Cells, 5(3), 30. [Link]

  • Just, S., et al. (2018). Treatment with HC-070, a potent inhibitor of TRPC4 and TRPC5, leads to anxiolytic and antidepressant effects in mice. PLoS One, 13(1), e0191225. [Link]

  • Zhou, Y., et al. (2015). Acute Treatment with a Novel TRPC4/C5 Channel Inhibitor Produces Antidepressant and Anxiolytic-Like Effects in Mice. PLoS One, 10(8), e0136209. [Link]

  • Deng, Z., et al. (2021). Structural basis for human TRPC5 channel inhibition by two distinct inhibitors. eLife, 10, e63428. [Link]

Sources

Protocols & Analytical Methods

Method

Technical Synthesis Guide: 2-Chloro-4-fluoro-5-methylbenzyl alcohol

Executive Summary This Application Note details the optimized synthesis protocols for 2-Chloro-4-fluoro-5-methylbenzyl alcohol (CAS: 1536543-76-6). This compound is a critical polysubstituted aromatic intermediate, often...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized synthesis protocols for 2-Chloro-4-fluoro-5-methylbenzyl alcohol (CAS: 1536543-76-6). This compound is a critical polysubstituted aromatic intermediate, often utilized as a "warhead" linker in medicinal chemistry or as a building block for agrochemical actives (e.g., saflufenacil analogs).

The synthesis of this molecule presents specific challenges due to the dense functionalization of the benzene ring. The presence of both chlorine and fluorine atoms necessitates chemoselective reducing agents that will not trigger hydrodehalogenation. Furthermore, the steric crowding from the ortho-chloro and meta-methyl groups can impede reaction kinetics.

This guide prioritizes the Borane-mediated reduction of the corresponding benzoic acid as the "Gold Standard" route due to its superior chemoselectivity and scalability compared to Lithium Aluminum Hydride (LiAlH4) or catalytic hydrogenation methods.

Key Compound Data
PropertyDetail
IUPAC Name (2-Chloro-4-fluoro-5-methylphenyl)methanol
CAS Number 1536543-76-6
Molecular Formula C₈H₈ClFO
Molecular Weight 174.60 g/mol
Physical State White to off-white solid
Solubility Soluble in MeOH, DCM, EtOAc; Low solubility in water

Retrosynthetic Analysis & Strategy

To ensure high purity and yield, we approach the synthesis via the reduction of the commercially available or synthetically accessible 2-Chloro-4-fluoro-5-methylbenzoic acid (CAS: 208165-96-2).

Strategic Logic
  • Disconnection: The benzyl alcohol is disconnected to the carboxylic acid.

  • Chemoselectivity: The primary risk is the reduction of the C-Cl or C-F bonds.

    • Risk:[1] LiAlH₄ (strong nucleophile) can occasionally cause hydrodechlorination on electron-deficient rings.

    • Solution:Borane-THF (BH₃·THF) or Borane-Dimethyl Sulfide (BMS) coordinates to the carbonyl oxygen, reducing the acid via an acyloxyborane intermediate. This mechanism is highly selective for -COOH over aryl halides.

Visual Pathway (DOT Diagram)

Retrosynthesis Target Target: 2-Chloro-4-fluoro-5-methylbenzyl alcohol (CAS: 1536543-76-6) Precursor Precursor: 2-Chloro-4-fluoro-5-methylbenzoic acid (CAS: 208165-96-2) Precursor->Target Selective Reduction (BH3·THF) AltPrecursor Alternative Precursor: 2-Chloro-4-fluoro-5-methylaniline (CAS: 124185-35-9) AltPrecursor->Precursor Sandmeyer Reaction (1. NaNO2/HCl, 2. CuCN, 3. Hydrolysis)

Figure 1: Retrosynthetic strategy highlighting the primary acid reduction route and an alternative aniline-based lineage.

Primary Protocol: Selective Reduction of Benzoic Acid

Objective: Convert 2-Chloro-4-fluoro-5-methylbenzoic acid to the target alcohol without dehalogenation. Scale: 10.0 g (Scaleable to 100 g)

Reagents & Materials
ReagentEquiv.[2][3]Amount (10g Scale)Role
2-Chloro-4-fluoro-5-methylbenzoic acid 1.010.0 g (53.0 mmol)Starting Material
Borane-THF Complex (1.0 M) 1.5 - 2.080 - 106 mLReducing Agent
Tetrahydrofuran (THF) Solvent50 mL (Anhydrous)Solvent
Methanol Quench~50 mLQuenching Agent
1M HCl Wash50 mLSolubilizing Boron salts
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Apparatus Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Inert Atmosphere: Flush the system with Nitrogen (N₂) for 15 minutes.

  • Solvation: Charge the flask with 2-Chloro-4-fluoro-5-methylbenzoic acid (10.0 g) and anhydrous THF (50 mL) . Stir until the solid is fully dissolved or creates a uniform suspension.

  • Cooling: Place the reaction vessel in an ice/water bath to cool the internal temperature to 0°C .

Phase 2: Reduction[2]
  • Reagent Addition: Transfer the Borane-THF solution (1.0 M, 80 mL) to the addition funnel via a cannula or syringe (air-sensitive!).

  • Controlled Addition: Dropwise add the Borane-THF to the reaction mixture over 30-45 minutes .

    • Observation: Hydrogen gas evolution will occur. Ensure the internal temperature does not exceed 10°C.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) . Stir for 12-16 hours (overnight).

    • Monitoring: Check reaction progress via TLC (30% EtOAc in Hexanes) or HPLC. The acid spot should disappear.

Phase 3: Quenching & Workup
  • Quench: Cool the mixture back to 0°C . Slowly add Methanol (30 mL) dropwise.

    • Caution: Vigorous bubbling (H₂) will occur. Add slowly until bubbling ceases.

  • Solvent Removal: Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove THF and Methyl Borate formed.

  • Partition: Dissolve the resulting residue in Ethyl Acetate (100 mL) and wash with 1M HCl (50 mL) to break up any remaining boron complexes.

  • Washing: Wash the organic layer with Saturated NaHCO₃ (50 mL) followed by Brine (50 mL) .

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate to dryness.

Phase 4: Purification[4]
  • Crude Yield: Typically 90-95% as a white/off-white solid.

  • Purification: If necessary, recrystallize from a mixture of Hexanes/Ethyl Acetate (5:1) or purify via silica gel flash chromatography (Gradient: 0% -> 20% EtOAc in Hexanes).

Experimental Workflow Diagram

Protocol Start Start: 10g Acid + 50mL THF (0°C, N2 atm) Addition Add Borane-THF (1.5 eq) Dropwise over 45 min Start->Addition Reaction Warm to RT Stir 16h (Overnight) Addition->Reaction Quench Cool to 0°C Quench with MeOH (Caution: H2 gas) Reaction->Quench Workup Evaporate -> Redissolve EtOAc Wash: 1M HCl -> NaHCO3 -> Brine Quench->Workup Isolate Dry (Na2SO4) -> Concentrate Recrystallize (Hex/EtOAc) Workup->Isolate

Figure 2: Step-by-step workflow for the Borane-mediated reduction.

Analytical Characterization

To validate the synthesis, the following analytical parameters should be met:

  • 1H NMR (400 MHz, CDCl₃):

    • δ 7.45 (d, J = 7.5 Hz, 1H, Ar-H)

    • δ 7.15 (d, J = 9.0 Hz, 1H, Ar-H)

    • δ 4.70 (s, 2H, Ar-CH ₂-OH)

    • δ 2.35 (s, 3H, Ar-CH ₃)

    • δ 1.90 (br s, 1H, -OH )

  • HPLC Purity: >98.0% (UV @ 254 nm).

  • Mass Spectrometry (ESI+): [M-OH]⁺ peak at m/z ~157/159 (characteristic Cl isotope pattern).

Alternative Route: Precursor Synthesis

If the benzoic acid is unavailable, it can be synthesized from 2-Chloro-4-fluoro-5-methylaniline (CAS: 124185-35-9) via the Sandmeyer reaction, although this is a multi-step process.

  • Diazotization: Aniline + NaNO₂/HCl (0°C) → Diazonium Salt.

  • Sandmeyer (Nitrile): Diazonium + CuCN/KCN → 2-Chloro-4-fluoro-5-methylbenzonitrile.

  • Hydrolysis: Nitrile + H₂SO₄/H₂O (Reflux) → 2-Chloro-4-fluoro-5-methylbenzoic acid .

Note: The direct oxidation of 2-chloro-4-fluoro-5-methyltoluene is possible but often yields mixtures of aldehyde/acid and requires careful control to avoid over-chlorination if radical conditions are used.

Safety & Handling

  • Borane-THF: Highly flammable and moisture sensitive. Reacts violently with water to release Hydrogen gas. Store at 2-8°C.

  • Halogenated Aromatics: May be skin irritants or sensitizers. Handle in a fume hood.

  • Waste Disposal: Quenched Borane mixtures contain boric acid/borates. Dispose of as organic waste containing boron.

References

  • Target Compound Data: 2-Chloro-4-fluoro-5-methylbenzyl alcohol (CAS 1536543-76-6). Available from Apollo Scientific and CymitQuimica.

  • Precursor Availability: 2-Chloro-4-fluoro-5-methylbenzoic acid (CAS 208165-96-2).[5] Sigma-Aldrich / PubChem.

  • Methodology (Acid Reduction): Brown, H. C., & Heim, P. (1973). "Selective reductions. 18. Diborane as a reducing agent for carboxylic acids." The Journal of Organic Chemistry, 38(5), 912-916. (Standard protocol basis).
  • Analogous Synthesis: Preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid. Patent WO2022201155. (Demonstrates the stability of the 2-Cl-4-F substitution pattern under harsh conditions).

Sources

Application

Application Notes and Protocols for the Selective Oxidation of 2-Chloro-4-fluoro-5-methylbenzyl alcohol to the Corresponding Aldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Critical Role of Substituted Benzaldehydes in Synthesis The selective oxidation of prima...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Substituted Benzaldehydes in Synthesis

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, pivotal to the construction of complex molecules, including active pharmaceutical ingredients (APIs).[1][2] Substituted benzaldehydes, such as 2-chloro-4-fluoro-5-methylbenzaldehyde, are valuable intermediates, serving as precursors for a wide array of chemical entities. The challenge lies in achieving high-yield conversion without over-oxidation to the corresponding carboxylic acid, a common side reaction with many oxidizing agents.[3][4] This guide provides a detailed analysis and practical protocols for the selective oxidation of 2-chloro-4-fluoro-5-methylbenzyl alcohol, a substrate bearing both electron-withdrawing (chloro and fluoro) and electron-donating (methyl) groups. The interplay of these substituents necessitates a careful selection of the oxidation methodology to ensure optimal outcomes.

Strategic Considerations for Oxidizing 2-Chloro-4-fluoro-5-methylbenzyl alcohol

The electronic nature of the substituents on the benzene ring of 2-chloro-4-fluoro-5-methylbenzyl alcohol influences the reactivity of the benzylic alcohol. Electron-withdrawing groups, such as chlorine and fluorine, can decrease the electron density at the benzylic carbon, potentially slowing down the oxidation process. Conversely, the electron-donating methyl group can enhance reactivity.[5] A successful oxidation strategy must therefore employ a reagent system that is sufficiently reactive to overcome the deactivating effects of the halogens while being mild enough to prevent over-oxidation and compatible with the functional groups present.

This document will focus on three highly effective and widely adopted methods for this transformation:

  • Swern Oxidation: A classic, metal-free method known for its mild conditions and high yields.[6][7][8]

  • Dess-Martin Periodinane (DMP) Oxidation: A versatile and selective method employing a hypervalent iodine reagent.[9][10][11]

  • TEMPO-Catalyzed Oxidation: A greener, catalytic approach that utilizes a stable nitroxyl radical and a co-oxidant.[12][13][14]

Each of these methods offers distinct advantages and will be discussed in detail, including their mechanisms and step-by-step protocols.

Method 1: Swern Oxidation

The Swern oxidation is a highly reliable method for the synthesis of aldehydes from primary alcohols. It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base, typically triethylamine (Et₃N).[6][15] The reaction proceeds at low temperatures (-78 °C), which contributes to its high selectivity and tolerance of a wide range of functional groups.[7]

Mechanism of Action

The reaction is initiated by the formation of an electrophilic sulfur species from the reaction of DMSO and oxalyl chloride. The alcohol then attacks this species, forming an alkoxysulfonium salt. The addition of triethylamine facilitates an intramolecular elimination reaction via a five-membered ring transition state to yield the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[7]

Visualizing the Swern Oxidation Mechanism

Swern_Oxidation DMSO DMSO Activation Activation DMSO->Activation OxalylChloride Oxalyl Chloride OxalylChloride->Activation ActivatedComplex Electrophilic Sulfur Species Activation->ActivatedComplex Activation AlkoxysulfoniumSalt Alkoxysulfonium Salt ActivatedComplex->AlkoxysulfoniumSalt Nucleophilic Attack Alcohol 2-Chloro-4-fluoro-5-methylbenzyl alcohol Alcohol->AlkoxysulfoniumSalt Aldehyde 2-Chloro-4-fluoro-5-methylbenzaldehyde AlkoxysulfoniumSalt->Aldehyde Elimination Triethylamine Triethylamine Triethylamine->Aldehyde

Caption: Mechanism of Swern Oxidation.

Detailed Experimental Protocol

Materials:

  • 2-Chloro-4-fluoro-5-methylbenzyl alcohol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.2 equivalents) to the cooled DCM, followed by the dropwise addition of anhydrous DMSO (2.5 equivalents). Stir the mixture for 30 minutes at -78 °C.

  • In a separate flask, dissolve 2-chloro-4-fluoro-5-methylbenzyl alcohol (1.0 equivalent) in anhydrous DCM.

  • Add the alcohol solution dropwise to the reaction mixture at -78 °C. Stir for 1 hour.

  • Slowly add triethylamine (5.0 equivalents) to the reaction mixture. The mixture may become thick.

  • After stirring for 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Advantages and Considerations:
  • High Yields and Selectivity: The Swern oxidation is known for producing aldehydes in high yields with minimal over-oxidation.[7]

  • Mild Conditions: The low reaction temperature preserves sensitive functional groups.[8]

  • Drawbacks: The reaction produces the malodorous dimethyl sulfide and requires strictly anhydrous conditions and low temperatures, which can be challenging on a large scale.[6][15]

Method 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) is a hypervalent iodine reagent that offers a mild and highly selective method for oxidizing primary alcohols to aldehydes.[9][11] The reaction is typically carried out at room temperature in chlorinated solvents and is known for its speed and efficiency.[10]

Mechanism of Action

The oxidation proceeds through a ligand exchange between the alcohol and an acetate group on the periodinane. This is followed by an intramolecular proton transfer and subsequent reductive elimination of the iodine(V) species to yield the aldehyde, iodinane, and acetic acid.[10]

Visualizing the DMP Oxidation Workflow

DMP_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Alcohol_Sol Dissolve Alcohol in DCM DMP_Add Add Dess-Martin Periodinane Alcohol_Sol->DMP_Add Stir Stir at Room Temperature DMP_Add->Stir Quench Quench with Na₂S₂O₃ and NaHCO₃ Stir->Quench Extract Extract with DCM Quench->Extract Dry Dry and Concentrate Extract->Dry Chromatography Column Chromatography Dry->Chromatography Product Pure Aldehyde Chromatography->Product

Caption: Experimental workflow for DMP oxidation.

Detailed Experimental Protocol

Materials:

  • 2-Chloro-4-fluoro-5-methylbenzyl alcohol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask containing a solution of 2-chloro-4-fluoro-5-methylbenzyl alcohol (1.0 equivalent) in dichloromethane (DCM), add Dess-Martin periodinane (1.1-1.5 equivalents) in one portion at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir the biphasic mixture until the solid byproducts dissolve.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Advantages and Considerations:
  • Mild and Selective: DMP is highly selective for primary and secondary alcohols and tolerates a wide variety of functional groups.[10][11]

  • Operational Simplicity: The reaction is performed at room temperature and does not require strictly anhydrous conditions.[16]

  • Drawbacks: DMP is relatively expensive and can be shock-sensitive, requiring careful handling. The hypervalent iodine byproduct needs to be removed during workup.[10]

Method 3: TEMPO-Catalyzed Oxidation

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable free radical that catalyzes the oxidation of primary alcohols to aldehydes in the presence of a stoichiometric co-oxidant.[12][14] Common co-oxidants include sodium hypochlorite (bleach), N-chlorosuccinimide (NCS), and diacetoxyiodobenzene (BAIB). This method is considered a "green" alternative due to its catalytic nature and the use of environmentally benign co-oxidants.[13]

Mechanism of Action

The catalytic cycle begins with the oxidation of TEMPO to the highly reactive N-oxoammonium ion by the co-oxidant. This species then oxidizes the alcohol to the aldehyde, regenerating a hydroxylamine, which is subsequently re-oxidized to TEMPO to complete the cycle.[12]

Visualizing the TEMPO Catalytic Cycle

TEMPO_Cycle TEMPO TEMPO Oxoammonium N-Oxoammonium Ion TEMPO->Oxoammonium Oxidation Aldehyde Aldehyde Oxoammonium->Aldehyde Oxidation Hydroxylamine Hydroxylamine Hydroxylamine->TEMPO Re-oxidation CoOxidant Co-oxidant CoOxidant->TEMPO CoOxidant_reduced Reduced Co-oxidant CoOxidant_reduced->Hydroxylamine Alcohol Alcohol Alcohol->Oxoammonium Aldehyde->Hydroxylamine

Caption: Catalytic cycle of TEMPO oxidation.

Detailed Experimental Protocol (Anelli-type Conditions)

Materials:

  • 2-Chloro-4-fluoro-5-methylbenzyl alcohol

  • TEMPO

  • Sodium hypochlorite (NaOCl) solution (commercial bleach)

  • Potassium bromide (KBr)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Toluene

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-4-fluoro-5-methylbenzyl alcohol (1.0 equivalent) in a mixture of dichloromethane and toluene.

  • Add an aqueous solution of sodium bicarbonate, followed by potassium bromide (0.1 equivalents) and TEMPO (0.01-0.05 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium hypochlorite solution (1.2 equivalents) dropwise while maintaining the temperature at 0 °C.

  • Stir the reaction vigorously at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Advantages and Considerations:
  • Catalytic and Green: Only a catalytic amount of TEMPO is required, and common co-oxidants like bleach are inexpensive and relatively environmentally friendly.[13][17]

  • High Selectivity: This method is highly selective for primary alcohols and typically does not lead to over-oxidation.[14]

  • Drawbacks: The reaction conditions, particularly the pH, need to be carefully controlled to avoid side reactions. The biphasic nature of the reaction requires vigorous stirring.[13]

Comparison of Oxidation Methods

FeatureSwern OxidationDess-Martin Periodinane (DMP)TEMPO-Catalyzed Oxidation
Reagents DMSO, Oxalyl Chloride, Et₃NDess-Martin PeriodinaneTEMPO (catalyst), NaOCl (co-oxidant)
Temperature -78 °CRoom Temperature0 °C to Room Temperature
Reaction Time 1-2 hours1-3 hours0.5-2 hours
Advantages High yields, mild, metal-freeFast, simple, high selectivityCatalytic, "green", cost-effective
Disadvantages Malodorous byproduct, requires low temp.Expensive, potentially explosiveRequires careful pH control
Substrate Scope BroadBroadExcellent for primary alcohols

Conclusion

The selective oxidation of 2-chloro-4-fluoro-5-methylbenzyl alcohol to the corresponding aldehyde can be effectively achieved using several modern synthetic methods. The choice of method will depend on the specific requirements of the synthesis, including scale, cost, and available equipment. For small-scale laboratory synthesis where speed and simplicity are paramount, Dess-Martin periodinane oxidation is an excellent choice. For larger-scale preparations where cost and environmental impact are significant concerns, TEMPO-catalyzed oxidation offers a robust and greener alternative. The Swern oxidation remains a highly reliable and high-yielding method, particularly when other functional groups that are sensitive to other oxidants are present. Careful execution of the detailed protocols provided in this guide will enable researchers to obtain 2-chloro-4-fluoro-5-methylbenzaldehyde in high yield and purity, facilitating its use in subsequent synthetic endeavors.

References

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Swern Oxidation. Organic Chemistry Portal. [Link]

  • Alcohol to Aldehyde/Ketone using Swern Oxidation. Organic Synthesis. [Link]

  • He, Z.-X., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(8), 4765–4769. [Link]

  • TEMPO-Mediated Oxidations. Organic Chemistry Portal. [Link]

  • Neubauer, T., et al. (2016). Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. ChemistryOpen, 5(5), 447–453. [Link]

  • Li, Y., et al. (2020). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Frontiers in Chemistry, 8, 203. [Link]

  • TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal. [Link]

  • Selective Oxidation of Benzyl Alcohol. Scribd. [Link]

  • SELECTIVE OXIDATION OF ALCOHOLS TO ALDEHYDES BY USING HYDROGEN PEROXIDE AS AN OXIDANT: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Bolm, C., & Magnus, A. S. (2000). Catalytic Synthesis of Aldehydes and Ketones under Mild Conditions Using TEMPO/Oxone. Organic Letters, 2(8), 1173–1175. [Link]

  • Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts. Catalysis Science & Technology. [Link]

  • 1,2-Benziodoxol-3(1H) - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Dess–Martin periodinane. Wikipedia. [Link]

  • Selective Oxidation of Benzyl Alcohol to Benzaldehyde. University of Oregon. [Link]

  • PCC Oxidation Mechanism. Chemistry Steps. [Link]

  • Maity, A., et al. (2020). Oxidation Catalysis via an Aerobically Generated Dess-Martin Periodinane Analogue. ChemRxiv. [Link]

  • Oxidation by PCC (pyridinium chlorochromate). Chemistry LibreTexts. [Link]

  • Reagent Friday: PCC (Pyridinium Chlorochromate). Master Organic Chemistry. [Link]

  • Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols. The Organic Chemistry Tutor. [Link]

  • Dess-Martin Oxidation. Organic Chemistry Portal. [Link]

  • Dess−Martin Periodinane Oxidation of Alcohols in the Presence of Stabilized Phosphorus Ylides: A Convenient Method for the Homologation of Alcohols via Unstable Aldehydes. The Journal of Organic Chemistry. [Link]

  • oxidation of alcohols. Chemguide. [Link]

  • Khan, I., et al. (2024). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. Journal of the Indian Chemical Society. [Link]

  • Oxidation of Alcohols to Aldehydes and Ketones. Chemistry Steps. [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. [Link]

  • 19.6: Oxidation of alcohols and aldehydes. Chemistry LibreTexts. [Link]

Sources

Method

incorporating 2-Chloro-4-fluoro-5-methylbenzyl alcohol into API scaffolds

Application Note: Strategic Incorporation of 2-Chloro-4-fluoro-5-methylbenzyl Alcohol in Medicinal Chemistry Introduction: The Structural Mandate In modern drug discovery, the "Magic Methyl" effect and strategic fluorina...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 2-Chloro-4-fluoro-5-methylbenzyl Alcohol in Medicinal Chemistry

Introduction: The Structural Mandate

In modern drug discovery, the "Magic Methyl" effect and strategic fluorination are pivotal for optimizing pharmacokinetics.[1] The building block 2-Chloro-4-fluoro-5-methylbenzyl alcohol represents a high-value pharmacophore due to its unique substitution pattern:

  • C4-Fluorine: Blocks metabolic hydroxylation at the para-position (a common clearance pathway) while mimicking the steric radius of hydrogen.

  • C2-Chlorine: Induces an orthogonal twist in biaryl systems via steric clash, potentially locking active conformations (atropisomerism control).[1]

  • C5-Methyl: Increases lipophilicity (

    
    ) and fills hydrophobic pockets in target proteins (e.g., kinase ATP-binding sites).
    

This guide provides three validated protocols to activate and incorporate this alcohol into API scaffolds, moving beyond basic synthesis into process-ready methodology.

Strategic Analysis & Decision Tree

Before selecting a protocol, the chemist must analyze the target linkage.[1] The benzyl alcohol moiety (


) is rarely the final motif; it serves as a handle for Electrophilic Activation or Nucleophilic Displacement.

Figure 1: Synthetic Decision Matrix Select the pathway based on the desired linkage type.

G Start Start: 2-Chloro-4-fluoro- 5-methylbenzyl alcohol Decision Desired Linkage? Start->Decision Route1 C-N / C-O / C-S Bond (Standard Alkylation) Decision->Route1 High Yield/Scale Route2 C-N Bond (Reductive Amination) Decision->Route2 Amine Targets Route3 C-O / C-N Bond (Stereo-Inversion/Direct) Decision->Route3 Sensitive/Chiral Prod1 Protocol 1: Halogenation (Br/Cl) Route1->Prod1 Prod2 Protocol 2: Oxidation to Aldehyde Route2->Prod2 Prod3 Protocol 3: Mitsunobu Coupling Route3->Prod3

Caption: Decision matrix for selecting the optimal activation pathway based on the target API scaffold requirements.

Detailed Protocols

Protocol 1: Activation via Bromination ( )

Best for: Large-scale preparation of alkylating agents for nucleophilic heterocycles (e.g., pyrazoles, imidazoles).[1]

Scientific Rationale: Direct reaction with hydrobromic acid (


) is avoided due to the acid-sensitivity of the C-F bond and potential for ring halogen migration. Phosphorus tribromide (

) allows conversion under mild conditions (

).[2] The mechanism proceeds via a dibromophosphite intermediate, which is displaced by bromide in an

fashion [1].[2][3]

Reagents:

  • Substrate: 2-Chloro-4-fluoro-5-methylbenzyl alcohol (1.0 equiv)

  • Reagent:

    
     (0.4 equiv - Note: Stoichiometry is 1:3 theoretically, but slight excess ensures completion)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene

  • Quench: Sat.

    
    
    

Step-by-Step Methodology:

  • Setup: Charge an oven-dried 3-neck flask with the benzyl alcohol and anhydrous DCM (

    
    ). Flush with 
    
    
    
    .
  • Cooling: Cool the solution to

    
     using an ice/salt bath.
    
  • Addition: Add

    
     dropwise over 30 minutes. Critical: Maintain internal temperature 
    
    
    
    to prevent elimination or polymerization side products.
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:1). The alcohol spot (

    
    ) should disappear, replaced by the bromide (
    
    
    
    ).
  • Quench (Exothermic): Cool back to

    
    . Slowly add sat. 
    
    
    
    . Caution: Gas evolution (
    
    
    ) and
    
    
    neutralization will occur.
  • Workup: Separate phases. Wash organic layer with Brine.[1] Dry over

    
    .
    
  • Isolation: Concentrate in vacuo at

    
    . The benzyl bromide is a lachrymator; handle in a fume hood.
    

Figure 2: Bromination Workflow

PBr3 Step1 1. Dissolve Alcohol (DCM, 0°C) Step2 2. Add PBr3 (Dropwise, <5°C) Step1->Step2 Activation Step3 3. Reaction (RT, 2-4h) Step2->Step3 Substitution Step4 4. Quench (NaHCO3, 0°C) Step3->Step4 Neutralization Step5 5. Isolation (Conc. <40°C) Step4->Step5 Yield

Caption: Step-by-step workflow for converting the benzyl alcohol to benzyl bromide using PBr3.

Protocol 2: Selective Oxidation to Benzaldehyde ( )

Best for: Subsequent reductive amination to form benzylic amines.

Scientific Rationale: Chromium-based oxidants (PCC/PDC) leave toxic residues unacceptable in API synthesis. Activated Manganese Dioxide (


) is the industry standard for benzylic alcohols. It is heterogeneous (easy filtration), mild, and selective—it will not oxidize the aldehyde further to the carboxylic acid [2].[1]

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: Activated

    
     (10.0 equiv by weight)
    
  • Solvent: DCM or Chloroform

Methodology:

  • Dissolve the alcohol in DCM (

    
    ).[4]
    
  • Add activated

    
     in one portion.
    
  • Stir vigorously at reflux (

    
    ) or RT for 12–24 hours. Note: 
    
    
    
    reactions are surface-area dependent; vigorous stirring is mandatory.
  • Filter through a pad of Celite to remove the black manganese slurry.

  • Concentrate the filtrate to obtain the aldehyde.

Protocol 3: Direct Mitsunobu Coupling

Best for: Ether formation with phenols or acidic heterocycles (pKa < 11) without intermediate isolation.

Scientific Rationale: The Mitsunobu reaction allows the direct coupling of the alcohol with a nucleophile (Nu-H) using Triphenylphosphine (


) and DIAD (Diisopropyl azodicarboxylate).[4][5] This avoids the handling of the unstable/lachrymatory benzyl bromide. The reaction proceeds with inversion of configuration (irrelevant for this achiral methylene, but relevant for mechanism) [3].[1][6]

Critical Parameters:

  • Order of Addition: To prevent side reactions (e.g., alkylation of the hydrazine), pre-form the betaine intermediate or add DIAD last.

  • pKa Limit: The nucleophile must be acidic enough (

    
    ) to protonate the betaine.
    

Methodology:

  • Dissolve Alcohol (1.0 equiv), Nucleophile (e.g., Phenol derivative, 1.1 equiv), and

    
     (1.2 equiv) in anhydrous THF (
    
    
    
    ).
  • Cool to

    
    .[4][5][7]
    
  • Add DIAD (1.2 equiv) dropwise. The solution will turn yellow.

  • Stir at RT for 12 hours.

  • Concentrate and purify via column chromatography (often required to remove

    
    ).[4]
    

Comparative Data: Leaving Group Reactivity

When choosing between Protocol 1 (Bromide) and converting to a Mesylate/Tosylate, consider the reactivity profile for this specific scaffold.[1]

Leaving Group (LG)Reactivity (

)
StabilityComment
Bromide (-Br) HighModeratePreferred. Good balance of reactivity and stability for this scaffold.
Chloride (-Cl) LowHighRequires

. Often too slow for hindered nucleophiles.[1]
Mesylate (-OMs) Very HighLowRisk of elimination to the quinone methide due to electron-rich methyl group.

References

  • Alcohol to Bromide Protocol: Common Organic Chemistry. "Alcohol to Bromide: PBr3 Conditions." Link

  • MnO2 Oxidation: Sigma-Aldrich.[8] "Manganese(IV) oxide Technical Bulletin." Link

  • Mitsunobu Reaction: Organic Chemistry Portal.[1][5] "Mitsunobu Reaction: Mechanism and Protocols." Link

  • General Benzyl Alcohol Properties: National Center for Biotechnology Information. "PubChem Compound Summary for Benzyl alcohol." Link

  • P-CAB Scaffolds (Contextual): "Vonoprazan Fumarate: Synthesis and Structure." Link

Sources

Application

Application Note: Strategic Esterification of 2-Chloro-4-fluoro-5-methylbenzyl alcohol

Executive Summary & Substrate Analysis This guide details the esterification protocols for 2-Chloro-4-fluoro-5-methylbenzyl alcohol (CAS: 1536543-76-6). This substrate presents a specific "Steric-Electronic Mismatch" tha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

This guide details the esterification protocols for 2-Chloro-4-fluoro-5-methylbenzyl alcohol (CAS: 1536543-76-6). This substrate presents a specific "Steric-Electronic Mismatch" that challenges standard Fischer esterification methods:

  • Steric Hindrance (The "Gatekeeper"): The Chlorine atom at the ortho (C2) position creates significant steric bulk, shielding the benzylic hydroxyl group from bulky electrophiles.

  • Electronic Deactivation: The Fluorine atom (C4) and Chlorine (C2) are electron-withdrawing groups (EWG). While the C5-Methyl is electron-donating, the net effect renders the benzylic oxygen less nucleophilic than in unsubstituted benzyl alcohol.

  • Acid Sensitivity: While primary benzylic alcohols are generally stable, the presence of multiple ring substituents increases the risk of side reactions (polymerization or Friedel-Crafts type alkylations) under harsh acidic conditions at high temperatures.

Therefore, this guide prioritizes kinetic activation of the carboxylic acid partner rather than thermal forcing of the alcohol.

Decision Matrix: Method Selection

Select the appropriate protocol based on your carboxylic acid partner and scale.

EsterificationStrategy Start Start: Select Carboxylic Acid AcidType Is the Acid Sensitive/Chiral? Start->AcidType Robust Robust / Simple Acid (e.g., Benzoic, Acetic) AcidType->Robust No (Stable) Sensitive Sensitive / Chiral Acid (e.g., Cyclopropanes, Amino Acids) AcidType->Sensitive Yes (Epimerizable) MethodA Method A: Acyl Chloride Activation (High Throughput, Scalable) Robust->MethodA MethodB Method B: Steglich Coupling (Mild, Neutral pH) Sensitive->MethodB

Figure 1: Strategic decision tree for selecting the optimal esterification pathway.

Method A: The Nucleophilic Catalyst Protocol (Acyl Chloride)

Best For: Robust acids, scale-up synthesis, and overcoming extreme steric hindrance. Mechanism: This method utilizes Pyridine or 4-Dimethylaminopyridine (DMAP) to form a hyper-reactive N-acylpyridinium intermediate, which is more electrophilic than the acid chloride itself.[1]

Materials
  • Substrate: 2-Chloro-4-fluoro-5-methylbenzyl alcohol (1.0 equiv)

  • Reagent: Acid Chloride of choice (1.1 – 1.2 equiv)

  • Base/Catalyst: Pyridine (1.5 equiv) OR Triethylamine (1.5 equiv) + DMAP (0.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Protocol
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Add the 2-Chloro-4-fluoro-5-methylbenzyl alcohol  and dissolve in anhydrous DCM (0.2 M concentration).
    
  • Base Addition: Cool the solution to 0°C (ice bath). Add Pyridine (or TEA/DMAP mixture) dropwise. Note: The solution remains clear.

  • Activation: Add the Acid Chloride dropwise over 15 minutes.

    • Observation: A white precipitate (Pyridinium hydrochloride) will form immediately. This confirms the reaction is proceeding.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The starting alcohol (

      
      ) should disappear; the ester (
      
      
      
      ) will appear.
  • Quench & Workup:

    • Add water (equal volume) to dissolve salts.

    • Wash organic layer with 1M HCl (to remove excess pyridine), then Sat.

      
      , then Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
Mechanistic Visualization (Method A)

AcylChlorideMech AcidCl Acid Chloride (R-COCl) Intermediate N-Acylpyridinium Ion (Super-Electrophile) AcidCl->Intermediate + Pyridine (Fast) Pyridine Pyridine (Catalyst) Pyridine->Intermediate Product Target Ester + Pyridinium HCl Intermediate->Product + Alcohol (Rate Determining Step) Alcohol 2-Cl-4-F-5-Me-Benzyl Alcohol (Nucleophile) Alcohol->Product

Figure 2: The catalytic cycle of pyridine-assisted acylation. The N-acylpyridinium ion overcomes the steric barrier of the ortho-chloro group.

Method B: The Steglich Esterification (DCC/DMAP)[2]

Best For: Acid-sensitive substrates, chiral acids (preventing racemization), and valuable intermediates where yield is paramount. Mechanism: Uses DCC to activate the acid into an O-acylisourea, which DMAP then transfers to the alcohol.[1][2]

Materials
  • Substrate: 2-Chloro-4-fluoro-5-methylbenzyl alcohol (1.0 equiv)

  • Acid: Carboxylic Acid (1.1 equiv)

  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 – 1.2 equiv)

  • Catalyst: DMAP (0.05 – 0.1 equiv)

  • Solvent: Anhydrous DCM

Step-by-Step Protocol
  • Dissolution: In a dry flask under

    
    , dissolve the Carboxylic Acid  and 2-Chloro-4-fluoro-5-methylbenzyl alcohol  in anhydrous DCM.
    
  • Catalyst Addition: Add DMAP in one portion.

  • Coupling: Cool to 0°C. Add DCC (dissolved in minimal DCM) dropwise.

    • Critical: Do not add DCC rapidly; the exotherm can degrade sensitive acids.

  • Reaction: Stir at 0°C for 30 mins, then warm to room temperature. Stir for 12–18 hours.

    • Observation: A white precipitate (Dicyclohexylurea - DCU) will form.

  • Workup:

    • Filtration: Filter off the DCU solid through a Celite pad.

    • Wash: Wash the filtrate with 0.5M HCl (removes DMAP/urea traces) and Sat.

      
      .
      
    • Purification: Flash chromatography is usually required to remove N-acylurea byproducts.

Quality Control & Validation

To ensure the protocol was successful, use the following validation markers. The shift in the benzylic protons is the most reliable indicator.

Analytical MethodParameterStarting Material (Alcohol)Product (Ester)
1H NMR (CDCl3) Benzylic


4.60 – 4.70 ppm (d or s)

5.10 – 5.25 ppm (s)
IR Spectroscopy Carbonyl (C=O)AbsentStrong band @ 1735–1750

IR Spectroscopy Hydroxyl (O-H)Broad band @ 3300

Absent
TLC (20% EtOAc)

Value
~0.30 (Polar)~0.70 (Non-polar)

Troubleshooting Guide:

  • Low Conversion? The ortho-chloro group is blocking the approach. Switch to Method A and reflux gently (40°C) in DCM.

  • Side Product (N-Acylurea)? This occurs in Method B if the alcohol is too slow to react. Increase DMAP loading to 0.2 equiv to accelerate the acyl transfer.

References

  • Neises, B. & Steglich, W. (1978).[1][2][3] "Simple Method for the Esterification of Carboxylic Acids". Angewandte Chemie International Edition, 17(7), 522–524.[3] Link

  • Jordan, A., et al. (2021).[3] "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids". Green Chemistry, 23, 6405–6413.[3] Link

  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical. (Standard reference for Acid Chloride protocols).
  • Sigma-Aldrich. (n.d.). "Product Specification: 2-Chloro-4-fluoro-5-methylbenzyl alcohol". Link

Sources

Method

agrochemical synthesis using 2-Chloro-4-fluoro-5-methylbenzyl alcohol building blocks

Application Note: AN-AGRO-2026-04 Strategic Utilization of 2-Chloro-4-fluoro-5-methylbenzyl Alcohol in Agrochemical Synthesis Executive Summary The 2-Chloro-4-fluoro-5-methylbenzyl alcohol (CFMBA) scaffold represents a "...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-AGRO-2026-04 Strategic Utilization of 2-Chloro-4-fluoro-5-methylbenzyl Alcohol in Agrochemical Synthesis

Executive Summary

The 2-Chloro-4-fluoro-5-methylbenzyl alcohol (CFMBA) scaffold represents a "privileged structure" in modern agrochemical discovery. Its specific substitution pattern offers a unique balance of lipophilicity (via the C5-methyl group) and metabolic resistance (via the C2-chloro and C4-fluoro substituents). This building block is a critical precursor for two major classes of crop protection agents: Pyrethroid Insecticides (via esterification) and Protoporphyrinogen Oxidase (PPO) Inhibiting Herbicides (via etherification or N-alkylation).

This guide provides high-fidelity protocols for activating and coupling CFMBA, ensuring minimal side reactions such as ring halogenation or polymerization.

Strategic Analysis: The "Warhead" Scaffold

The CFMBA moiety is valued for its ability to modulate the physicochemical properties of an active ingredient (AI).

  • Metabolic Blocking: The C5-methyl group sterically hinders oxidative metabolism at the meta position relative to the benzylic carbon.

  • Electronic Tuning: The C4-fluorine atom acts as a bioisostere for hydrogen but with strong electron-withdrawing inductive effects (-I), increasing the acidity of benzylic protons in derivatives, which can influence binding affinity in enzyme pockets (e.g., PPO docking sites).

  • Lipophilicity: The combination of Halogen/Methyl substituents optimizes the logP, facilitating cuticular penetration in weeds or insects.

Synthesis Pathway Overview

The following Graphviz diagram illustrates the divergent synthesis pathways starting from CFMBA.

CFMBA_Pathways Figure 1: Divergent Synthesis Pathways for CFMBA in Agrochemical Discovery Alcohol 2-Chloro-4-fluoro-5-methylbenzyl Alcohol (Starting Material) Bromide Benzyl Bromide (Activated Electrophile) Alcohol->Bromide PBr3 or CBr4/PPh3 (Deoxybromination) Aldehyde Benzaldehyde (Oxidation Product) Alcohol->Aldehyde Swern/PCC (Oxidation) Pyrethroid Pyrethroid Ester (Insecticide Analog) Alcohol->Pyrethroid DCC/DMAP + Acid (Esterification) PPO_Inhibitor N-Benzyl Imide/Ether (Herbicide Analog) Bromide->PPO_Inhibitor NaH + Cyclic Imide (N-Alkylation) Styrene Styrene Derivative (Polymer/Linker) Aldehyde->Styrene Wittig Reaction

Figure 1: The alcohol serves as a pivot point for esterification (Pyrethroids) or activation to a halide for nucleophilic substitution (Herbicides).[1]

Chemical Properties & Handling

PropertySpecification / ValueRelevance
Molecular Formula

Core stoichiometry.
Molecular Weight 174.60 g/mol Calculation basis.
Physical State White to off-white crystalline solidEasy handling compared to liquid analogs.
Solubility Soluble in DCM, THF, EtOAc; Insoluble in WaterRequires organic solvents for reaction.
Acidity (

)
~14-15 (Alcohol proton)Weakly acidic; requires deprotonation for O-alkylation.
Stability Sensitive to strong Lewis AcidsAvoid

to prevent Friedel-Crafts polymerization.

Experimental Protocols

Protocol A: Activation via Deoxybromination

Objective: Convert CFMBA to 2-Chloro-4-fluoro-5-methylbenzyl bromide. Rationale: The bromide is a superior leaving group compared to the chloride for


 reactions involved in attaching bulky heterocycles (common in herbicide synthesis). We use Phosphorus Tribromide (

) for atom economy and mild conditions.

Reagents:

  • CFMBA (1.0 eq)

  • Phosphorus Tribromide (

    
    ) (0.4 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

  • Sodium Bicarbonate (

    
    ) (Sat. Aq.)
    

Step-by-Step Methodology:

  • Setup: Charge a flame-dried 3-neck round-bottom flask with CFMBA (10 mmol) and anhydrous DCM (50 mL) under a Nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

  • Addition: Add

    
     (4.0 mmol) dropwise via syringe over 15 minutes. Caution: Reaction is exothermic.
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor via TLC (Hexane/EtOAc 8:2). The alcohol spot (

    
    ) should disappear, replaced by the bromide (
    
    
    
    ).
  • Quench: Cool back to 0°C and slowly add saturated

    
     (20 mL) to neutralize phosphorous acid byproducts.
    
  • Workup: Separate the organic layer.[2] Extract the aqueous layer with DCM (2 x 20 mL). Combine organics, dry over

    
    , and concentrate in vacuo at <40°C.
    
    • Note: Benzyl bromides are lachrymators. Handle in a fume hood.

  • Yield: Expect 85-92% of a white/yellowish solid. Use immediately or store at -20°C.

Protocol B: Synthesis of Pyrethroid Mimic (Esterification)

Objective: Coupling CFMBA with a chrysanthemic acid derivative (or mimic) to synthesize a Type-I Pyrethroid analog. Rationale: The "benzyl alcohol" moiety is the "tail" of the pyrethroid, essential for keeping the sodium channel open in insect neurons.

Reagents:

  • CFMBA (1.0 eq)

  • Acid Chloride Scaffold (e.g., 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl chloride) (1.1 eq)

  • Triethylamine (

    
    ) (1.5 eq)
    
  • DMAP (0.1 eq - Catalyst)

  • Toluene (Solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve CFMBA (5 mmol) and

    
     (7.5 mmol) in dry Toluene (30 mL). Add DMAP (0.5 mmol).
    
  • Coupling: Cool to 0°C. Add the Acid Chloride (5.5 mmol) dropwise.

  • Reflux: Heat the mixture to 80°C for 4 hours. The formation of triethylamine hydrochloride precipitate indicates reaction progress.

  • Purification: Filter off the solid salts. Wash the filtrate with 1N HCl (to remove amine), then Brine.

  • Isolation: Evaporate solvent. Recrystallize from Hexane/Ethanol to obtain the ester.

Analytical Quality Control (QC)

To validate the integrity of the "2-Chloro-4-fluoro-5-methyl" pattern,


-NMR is the most diagnostic tool.
  • 
    -NMR Diagnostic Signals: 
    
    • Benzylic

      
      :  Look for a singlet (or doublet if F-coupling is strong) around 
      
      
      
      4.6-4.8 ppm (Alcohol) shifting to
      
      
      4.4-4.5 ppm (Bromide).
    • Aromatic Protons: Two distinct singlets (due to tetrasubstitution). One proton is shielded by the F and Methyl; the other is deshielded by Cl.

  • 
    -NMR: 
    
    • Expect a singlet (decoupled) around

      
       -110 to -120 ppm.
      
    • Impurity Check: If ring bromination occurred during Protocol A (a common side reaction if Lewis acids are present), the symmetry will break, or the F-shift will change significantly.

Safety & Toxicology

  • HF Generation: While the C-F bond is stable, combustion or exposure to superacids can release Hydrogen Fluoride.

  • Lachrymator: The benzyl bromide derivative (Protocol A product) is a potent eye irritant. Double-gloving and fume hood usage are mandatory.

  • Alkylating Potential: The bromide derivative is a strong alkylating agent (genotoxic potential). Destroy excess reagent with an amine-based quench (e.g., morpholine) before disposal.

References

  • Cambridge Isotope Laboratories. (n.d.). 2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol Standards. Retrieved from

  • TCI Chemicals. (n.d.). 2-Chloro-alpha-methylbenzyl Alcohol Properties. Retrieved from

  • Clark, J. (2025). Nucleophilic Substitution of Haloalkanes. Chemguide. Retrieved from

  • National Institutes of Health (NIH). (2025). Flumioxazin: Compound Summary & Synthesis Pathways. PubChem.[3][4] Retrieved from

  • World Intellectual Property Organization (WIPO). (2022). Preparation of 2-Chloro-4-fluoro-5-nitrobenzoic acid derivatives. WO/2022/201155.[5] Retrieved from

  • Google Patents. (2016). Preparation method of flumioxazin intermediates. CN103965181A. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in the synthesis of 2-Chloro-4-fluoro-5-methylbenzyl alcohol

Technical Support Center: Synthesis of 2-Chloro-4-fluoro-5-methylbenzyl alcohol Case Reference: CAS 1536543-76-6 (Target)[1] Support Tier: Level 3 (Senior Application Scientist) Status: Open Subject: Optimization of Yiel...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Chloro-4-fluoro-5-methylbenzyl alcohol

  • Case Reference: CAS 1536543-76-6 (Target)[1]

  • Support Tier: Level 3 (Senior Application Scientist)

  • Status: Open

  • Subject: Optimization of Yield and Chemoselectivity during Reduction

Welcome to the Specialized Organic Synthesis Support Center.

You have reached the dedicated support channel for poly-halogenated aromatic synthesis.[1] Based on your query regarding 2-Chloro-4-fluoro-5-methylbenzyl alcohol , we have identified that your yield losses are likely stemming from three specific failure points common to this scaffold: chemoselectivity failure (dehalogenation) , incomplete reduction , or work-up induced degradation .[1]

Below are the troubleshooting modules designed to isolate and resolve your specific issue.

Module 1: Strategic Route Selection (The "Why")

Incident Analysis: Many researchers default to Lithium Aluminum Hydride (


) for reducing benzoic acids. However, for 2-Chloro-4-fluoro-5-methylbenzoic acid , this is often a fatal error.[1] The electron-withdrawing nature of the fluorine and chlorine substituents activates the ring towards nucleophilic attack. Strong nucleophilic reductants like 

can cause hydrodehalogenation (stripping the Cl or F), resulting in a mixture of the target and the des-halo byproducts, which are nearly impossible to separate by crystallization.[1]

The Solution: Switch to Borane-Tetrahydrofuran (


)  or Borane-Dimethyl Sulfide (

)
.[1] Borane is an electrophilic reducing agent.[2] It reduces the electron-rich carboxylate rapidly but is kinetically slow to react with electron-poor aryl halides, preserving your Cl and F substituents.[1]
Decision Matrix: Reagent Selection

ReagentSelection cluster_legend Legend Start Starting Material Acid Benzoic Acid Precursor (2-Cl-4-F-5-Me-Ph-COOH) Start->Acid Ester Methyl Ester Precursor (2-Cl-4-F-5-Me-Ph-COOMe) Start->Ester Q1 Reagent Choice? Acid->Q1 NaBH4 NaBH4 + MeOH (Reflux) Ester->NaBH4 Safer Alternative LAH LiAlH4 Q1->LAH Standard Protocol Borane BH3·THF / BH3·DMS Q1->Borane Recommended Result_Bad Low Yield (Dehalogenation Risk) LAH->Result_Bad Side Rxn: Ar-F/Cl cleavage Result_Good High Yield (Chemoselective) Borane->Result_Good Preserves Halogens NaBH4->Result_Good Key1 Recommended Route Key2 High Risk Route

Figure 1: Decision matrix for selecting the optimal reducing agent based on the precursor state. Borane is preferred for acids; NaBH4 is preferred for esters.[1]

Module 2: Troubleshooting the Reduction (The "How")

Protocol ID: PROTO-RED-BH3 Applicability: Reduction of 2-Chloro-4-fluoro-5-methylbenzoic acid to the alcohol.[1]

Common Failure Modes & Fixes

Q1: My reaction stalls at 60% conversion. Adding more Borane doesn't help.

  • Diagnosis: Moisture contamination. Borane rapidly hydrolyzes to boric acid in the presence of water, which is inactive.

  • Fix: Ensure the benzoic acid is dried under high vacuum (P < 1 mbar) for 4 hours prior to use. Use anhydrous THF (<50 ppm water).

  • Pro-Tip: If using

    
     (BMS), distill the BMS before use if it has been stored for >6 months, or switch to the 
    
    
    
    complex which is generally cleaner, though less stable.[1]

Q2: I see a "gum" forming that traps my starting material.

  • Diagnosis: The acyloxyborane intermediate is precipitating.

  • Fix: Increase the solvent volume. This reaction should be run at 0.2 M to 0.4 M concentration. If the intermediate precipitates, it becomes inaccessible to the reducing agent.

Q3: The yield is good, but the purity is low after workup.

  • Diagnosis: Incomplete hydrolysis of the borate ester. Borane reductions form a stable trialkoxyborane intermediate that must be vigorously hydrolyzed.

  • Fix: Do not just add water. Use the Methanol Methanolysis method followed by an acid wash.

Optimized Protocol (Self-Validating)
  • Setup: Flame-dry a 3-neck round bottom flask under Nitrogen.

  • Dissolution: Add 2-Chloro-4-fluoro-5-methylbenzoic acid (1.0 equiv) and anhydrous THF (concentration 0.3 M). Cool to 0°C.

  • Addition: Dropwise add

    
     (1.0 M solution, 1.5 - 2.0 equiv ) over 30 minutes. Note: Gas evolution (
    
    
    
    ) will occur.
  • Reaction: Warm to Room Temperature (25°C). Stir for 4-16 hours.

    • Checkpoint: TLC (Hexane/EtOAc 3:1). The acid spot (baseline) should disappear.

  • Quench (Critical): Cool to 0°C.

    • Add Methanol carefully until gas evolution ceases (breaks the borate complex).

    • Concentrate in vacuo.

    • Redissolve in Methanol and concentrate again (repeat 2x). This removes boron as volatile Trimethyl Borate (

      
      ).
      
  • Isolation: Partition residue between EtOAc and 1M HCl (to remove residual boron salts). Wash organic layer with Brine, dry over

    
    .
    

Module 3: Purification & Isolation

Issue: The product is an oil or low-melting solid that is difficult to crystallize.[1]

Technical Insight: The 2-Chloro-4-fluoro-5-methyl substitution pattern creates a "greasy" lipophilic molecule.[1] Common impurities include the unreacted acid and the "dimer" ester formed if the reaction is under-reduced.[1]

Data Table: Purification Metrics
MethodSuitabilityYield RecoveryPurity AchievedNotes
Recrystallization Low40-60%>99%Difficult due to low MP.[1] Try Hexane/Toluene at -20°C.
Acid/Base Extraction High 85-95% 95-98% Best first step. Wash organic layer with 10%

to remove unreacted starting acid.[1]
Flash Chromatography Medium70-80%>99%Eluent: 10-20% EtOAc in Hexanes.[1] Product

(20% EtOAc).
Vacuum Distillation LowN/AN/AAvoid. Risk of thermal decomposition/polymerization of benzyl halide impurities.

Module 4: Advanced Troubleshooting (The "What Ifs")

Q: Can I use Sodium Borohydride (


) instead? It's cheaper. 
A:  Not directly on the carboxylic acid. 

is not strong enough to reduce a carboxylate anion.
  • Workaround: You can generate "Borane in situ" by adding Iodine (

    
    )  to 
    
    
    
    in THF.
    • Reaction:

      
      .
      
    • Advantage:[3] Cheaper than commercial Borane solutions.

    • Risk:[4] Exothermic. Requires careful temperature control (0°C).

Q: I suspect I have defluorinated my product (Formation of 2-Chloro-5-methylbenzyl alcohol). How do I confirm? A: Use 19F NMR .

  • Target: A singlet or multiplet around -110 to -120 ppm (typical for aryl fluorides).[1]

  • Defluorinated Byproduct: No signal in 19F NMR.

  • Dechlorinated Byproduct: 19F NMR signal will shift significantly due to the loss of the ortho-chloro electronic effect.[1]

Workflow: Resolving Low Yields

Troubleshooting Issue Problem: Low Yield Check1 Check TLC/LCMS Is Starting Material (SM) present? Issue->Check1 YesSM Yes: Incomplete Reaction Check1->YesSM NoSM No: Product Lost/Degraded Check1->NoSM Action1 Check Reagent Quality (Hydrolyzed Borane?) YesSM->Action1 Action2 Check Workup pH (Did you wash with Base?) NoSM->Action2 Action3 Check for Emulsions (Boron salts trapping product) NoSM->Action3 Solution1 Dry SM, Fresh Reagent Action1->Solution1 Solution2 Recover Acid from Basic Aqueous Layer Action2->Solution2 Solution3 Use Rochelle's Salt or MeOH evaporations Action3->Solution3

Figure 2: Diagnostic workflow for identifying the root cause of yield loss.

References

  • Brown, H. C., & Heim, P. (1973). Selective Reductions. XVIII. The Reaction of Carboxylic Acids with Borane-Tetrahydrofuran. A Remarkably Convenient Procedure for the Selective Conversion of Carboxylic Acids to the Corresponding Alcohols in the Presence of Other Functional Groups.[2][5] The Journal of Organic Chemistry, 38(5), 912–916. Link

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151.[1] Link

  • Sigma-Aldrich. (n.d.). 2-Chloro-4-fluoro-5-methylbenzyl alcohol Product Page (CAS 1536543-76-6).[1] Link

  • Burkhardt, E. R., & Matos, K. (2006). Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions.[2][5] Chemical Reviews, 106(7), 2617–2650. Link

Sources

Optimization

Technical Support Center: Purification of 2-Chloro-4-fluoro-5-methylbenzyl Alcohol

Technical Executive Summary 2-Chloro-4-fluoro-5-methylbenzyl alcohol is a poly-functionalized aromatic intermediate often used in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its structura...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Executive Summary

2-Chloro-4-fluoro-5-methylbenzyl alcohol is a poly-functionalized aromatic intermediate often used in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its structural complexity—featuring a polar hydroxyl group alongside lipophilic halogen and methyl substituents—creates a unique purification challenge.

The primary difficulty in recrystallizing this compound is its tendency to "oil out" (phase separate as a liquid) rather than crystallize, due to its likely low-to-moderate melting point (estimated 40–60°C based on structural analogs like 4-fluoro-2-methylbenzyl alcohol) and strong intermolecular hydrogen bonding.

This guide provides a self-validating protocol designed to overcome these thermodynamic barriers, ensuring high purity (>98%) and optimal yield.

Solvent System Selection & Logic

The choice of solvent is the single most critical variable. For this molecule, a two-solvent system is statistically most likely to succeed.

Solvent Screening Matrix
Solvent RoleRecommended SolventRationale
Primary (Good) Solvent Ethyl Acetate (EtOAc) Excellent solubility for the benzyl alcohol core; moderate boiling point (77°C) allows safe heating without degrading thermally sensitive halides.
Secondary (Anti) Solvent n-Heptane Miscible with EtOAc; non-polar nature forces the polar alcohol out of solution; higher boiling point (98°C) than hexane reduces evaporation variance.
Alternative Pair Ethanol / Water Use with caution. While effective for polarity separation, water often induces oiling out in low-melting benzyl alcohols due to the "hydrophobic effect" clumping organic droplets.
Avoid Diethyl Ether Too volatile; rapid evaporation leads to crusting and amorphous precipitation rather than crystal growth.
Solvent Selection Decision Tree

SolventLogic

Figure 1: Logical workflow for solvent selection and handling phase separation.

Validated Experimental Protocol

Objective: Purify crude 2-Chloro-4-fluoro-5-methylbenzyl alcohol to >98% purity. Scale: 10.0 g Crude Input.

Phase 1: Dissolution
  • Place 10.0 g of crude solid in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 20 mL of Ethyl Acetate .

  • Heat the mixture to 60°C (do not exceed 70°C to prevent thermal degradation).

  • Observation Check: If solids remain, add EtOAc in 2 mL increments until fully dissolved.

    • Note: If the solution is dark/colored, add 0.5 g of activated charcoal, stir for 10 mins, and filter hot through Celite.

Phase 2: Nucleation Setup
  • Maintain temperature at 60°C.

  • Slowly add n-Heptane dropwise via an addition funnel or pipette.

  • Stop Point: Stop adding Heptane immediately when a faint, persistent turbidity (cloudiness) appears.

  • Add 1-2 mL of EtOAc to just clear the turbidity. The solution is now saturated.[1][2]

Phase 3: Controlled Crystallization
  • Remove the heat source.[3] Allow the flask to cool to room temperature undisturbed on a cork ring or wood block.

    • Critical: Do not place directly on a cold benchtop; rapid cooling promotes oiling.

  • Once at room temperature (approx. 25°C), inspect for crystals.

  • If crystals have formed, move the flask to an ice/water bath (0-4°C) for 1 hour to maximize yield.

Phase 4: Isolation
  • Filter the crystals using a Büchner funnel with vacuum suction.[3][4]

  • Wash the filter cake with a cold (0°C) 1:3 mixture of EtOAc:Heptane .

  • Dry under high vacuum at 40°C for 4 hours.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming liquid droplets at the bottom) instead of crystallizing. Why?

Diagnosis: This occurs when the temperature drops below the phase separation limit of the liquid mixture before it drops below the melting point of the solid. It is common for this compound due to its low melting point and impurities acting as melting point depressants.

Corrective Action:

  • Re-heat the mixture until the oil redissolves into a clear solution.

  • Add more Good Solvent (EtOAc): You are likely too concentrated. Add 10-15% more EtOAc.

  • Seed It: Cool the solution very slowly. When it reaches ~35-40°C, add a tiny seed crystal of pure product. This provides a template for the lattice to form, bypassing the amorphous oil phase.

  • Vigorous Stirring: Sometimes, rapid stirring can break up oil droplets and induce nucleation.

Q2: The crystals are colored (yellow/brown) even after recrystallization.

Diagnosis: Impurities (likely oxidized benzaldehyde derivatives or metallic salts) are trapped within the crystal lattice or adsorbed on the surface.

Corrective Action:

  • Wash Thoroughly: Ensure the cold wash in Phase 4 is performed efficiently.

  • Recrystallize Again: A second pass is standard for high-purity requirements.

  • Use Charcoal: If not done in Phase 1, perform a hot filtration with activated carbon.

Q3: My yield is very low (<50%). Where is my product?

Diagnosis: The product is too soluble in the mother liquor (the filtrate).

Corrective Action:

  • Concentrate the Mother Liquor: Rotovap the filtrate down to 1/3rd of its volume and repeat the cooling process to harvest a "second crop."

  • Check Solubility: You may have used too much EtOAc. In the future, use the minimum amount required to dissolve the solid at 60°C.

Safety & Handling (E-E-A-T)

  • Halogenated Hazards: 2-Chloro-4-fluoro-5-methylbenzyl alcohol contains both chlorine and fluorine. While generally stable, avoid contact with strong oxidizing agents. Thermal decomposition can release toxic hydrogen chloride (HCl) and hydrogen fluoride (HF) gases.

  • Skin Sensitization: Benzyl alcohols can be mild skin irritants and sensitizers. Wear nitrile gloves and long sleeves.

  • Solvent Safety: Ethyl Acetate and Heptane are flammable. Perform all heating in a fume hood away from open flames.

References

  • Synthesis and Purification of Halogenated Benzyl Alcohols

    • Source: National Institutes of Health (PMC)
    • Relevance: Discusses impurity profiles and stability of benzyl alcohol deriv
    • URL:[Link]

  • Recrystallization Solvent Selection Guide

    • Source: MIT OpenCourseWare - "Two-Solvent Recrystalliz
    • Relevance: Foundational logic for the EtOAc/Heptane solvent system.
    • URL:[Link]

  • Physical Properties of Fluorinated Benzyl Alcohols

    • Source: Thermo Scientific Chemicals[5]

    • Relevance: Provides melting point ranges for structural analogs (4-Fluoro-2-methylbenzyl alcohol)

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 2-Chloro-4-fluoro-5-methylbenzyl Alcohol Derivatives

Prepared by: Gemini, Senior Application Scientist This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-fluoro-5-methylbenzyl alcohol and...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-fluoro-5-methylbenzyl alcohol and its derivatives. Temperature is a critical process parameter that profoundly influences reaction kinetics, product yield, impurity profiles, and overall process safety. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to empower you to systematically optimize your reaction temperature for robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature range for the synthesis of substituted benzyl alcohols like 2-Chloro-4-fluoro-5-methylbenzyl alcohol?

A1: The optimal temperature is highly dependent on the specific synthetic route. For common methods such as the reduction of the corresponding benzaldehyde, a starting point could be in the range of 0 °C to room temperature (20-25 °C), especially when using reactive reducing agents like sodium borohydride. For Grignard reactions with a suitable precursor, low temperatures (e.g., 0 °C) are often initially employed to control the exothermic nature of the addition.[1][2][3] For syntheses involving nucleophilic substitution on a benzyl halide, temperatures can range from room temperature to reflux, depending on the nucleophile's reactivity and the solvent used.[4]

Q2: How does an increase in temperature generally affect the reaction rate and selectivity?

A2: According to reaction kinetics, increasing the temperature typically increases the reaction rate.[5] This can lead to shorter reaction times. However, the effect on selectivity is more complex. Higher temperatures can provide enough energy to overcome the activation barrier for undesired side reactions, potentially leading to a less pure product.[6] In some cases, a change in temperature can shift the reaction from kinetic to thermodynamic control, favoring the formation of the more stable product, which may or may not be the desired one.[7][8]

Q3: What are the primary risks of running the reaction at a temperature that is too high?

A3: Excessively high temperatures can lead to several adverse outcomes:

  • Thermal Runaway: For exothermic reactions, high temperatures can create a positive feedback loop where the reaction generates heat faster than it can be dissipated, leading to a dangerous, uncontrolled increase in temperature and pressure.[5][9]

  • Impurity Formation: Over-nitration, decomposition of starting materials or products, and other side reactions can become significant at elevated temperatures.[6][10] For instance, in the synthesis of benzyl alcohols, over-oxidation to the corresponding aldehyde or benzoic acid can occur.[11]

  • Reagent Decomposition: Thermally sensitive reagents or catalysts may decompose, halting the reaction or generating impurities.

Q4: Conversely, what are the issues with a reaction temperature that is too low?

A4: While often safer, excessively low temperatures can also be problematic:

  • Slow Reaction Rate: The reaction may proceed too slowly to be practical, leading to incomplete conversion of starting materials even after extended periods.[12]

  • Poor Solubility: Reagents may not be sufficiently soluble at lower temperatures, hindering the reaction in the solution phase.

  • Reagent Accumulation: In reactions where a reagent is added portion-wise, low temperatures can cause it to accumulate without reacting. A subsequent, uncontrolled temperature increase could then lead to a sudden, highly exothermic reaction.[6]

Troubleshooting Guide: Temperature Optimization

This section addresses specific issues you may encounter during your experiments. Follow the logical flow to diagnose and resolve the problem.

Problem 1: Low or No Conversion of Starting Material

  • Question: My analytical results (TLC, LC-MS, GC-MS) show a high percentage of unreacted starting material after the expected reaction time. What should I do?

  • Answer & Troubleshooting Workflow: This issue is commonly linked to insufficient activation energy or slow reaction kinetics, often due to low temperature.

    • Verify Reagent Activity: Before adjusting temperature, ensure that all reagents and catalysts are active and were added in the correct stoichiometry.

    • Incremental Temperature Increase: If reagents are confirmed to be active, the temperature is likely the primary issue. Increase the reaction temperature in a controlled manner, for example, in 5-10 °C increments. Monitor the reaction progress at each new temperature point.

    • Consider Kinetic vs. Thermodynamic Control: At very low temperatures, a reaction might be under kinetic control, favoring a product that forms quickly but might not be the desired one.[8][13][14] A moderate temperature increase might be necessary to achieve the desired transformation.

    • Solvent Considerations: Ensure the reaction temperature is not limited by the solvent's freezing point and is appropriate for the solvent's boiling point, especially if refluxing is intended.

    G start Problem: Low Conversion check_reagents Are all reagents and catalysts active and stoichiometric? start->check_reagents fix_reagents Action: Remake reaction with fresh/verified reagents. check_reagents->fix_reagents No increase_temp Action: Increase temperature in 5-10 °C increments. check_reagents->increase_temp Yes monitor Monitor reaction progress (e.g., by TLC/LC-MS) at each step. increase_temp->monitor evaluate Is conversion improving without significant byproducts? monitor->evaluate success Optimization Successful evaluate->success Yes troubleshoot_impurities Problem: High Impurity Levels (See Guide 2) evaluate->troubleshoot_impurities No

    Fig 1. Troubleshooting workflow for low reaction conversion.

Problem 2: High Levels of Impurities or Side Products

  • Question: My reaction has gone to completion, but I'm observing significant levels of one or more impurities. How can temperature adjustments help?

  • Answer & Scientific Rationale: The formation of impurities is often highly sensitive to temperature. You may be dealing with competing reaction pathways, one leading to your desired product and others to byproducts.

    • Identify the Impurity: If possible, characterize the structure of the major impurity. Knowing its structure can provide clues about the side reaction occurring (e.g., over-oxidation, elimination, dimerization). Analytical techniques like LC-MS and NMR are crucial here.[15]

    • Evaluate for Thermodynamic vs. Kinetic Byproducts:

      • Kinetic Byproduct: This impurity forms faster but is less stable than your desired product. Running the reaction at a lower temperature for a longer time often favors the formation of the kinetic product. If the impurity is the kinetic product, you may need to increase the temperature to allow the reaction to equilibrate and form the more stable, desired thermodynamic product.[7][8]

      • Thermodynamic Byproduct: This impurity is more stable but forms more slowly. If your impurity is the thermodynamic product, running the reaction at a lower temperature for a shorter duration (stopping before equilibrium is reached) can favor the formation of the desired kinetic product.[7][8]

    • Systematic Temperature Reduction: If the side reaction has a higher activation energy than the main reaction, lowering the temperature should decrease the rate of impurity formation more significantly than the rate of product formation. Experiment with running the reaction at a lower temperature, even if it requires a longer reaction time.

    • Hot Spot Prevention: For exothermic reactions, poor mixing can create localized "hot spots" where the temperature is much higher than the bulk mixture, leading to impurity formation.[16][17] Ensure vigorous and consistent stirring, especially during reagent addition.

    G cluster_0 Low Temperature Conditions A Reactants P_K Kinetic Product (Forms Faster) A->P_K Lower Ea Favored Pathway A->P_K P_T Thermodynamic Product (More Stable) A->P_T Higher Ea A->P_T Lower ΔG Favored Pathway

    Fig 2. Kinetic vs. thermodynamic control pathways.

Problem 3: Reaction Stalls or Shows Inconsistent Results Upon Scale-Up

  • Question: The reaction worked perfectly on a 1g scale, but at 50g, it is sluggish and gives a different product profile. Why is this happening?

  • Answer & Scale-Up Principles: Heat transfer is a major challenge during scale-up. The surface-area-to-volume ratio decreases as the reactor size increases, making it much harder to remove heat generated by an exothermic reaction.[6]

    • Monitor Internal Temperature: The temperature of your external heating/cooling bath can be significantly different from the internal temperature of the reaction mixture.[5] Always use a thermocouple probe to monitor the internal temperature during scale-up.

    • Control Reagent Addition Rate: For exothermic reactions, the rate of reagent addition must be controlled to manage the rate of heat generation.[6][9] Never add reagents faster than the reactor's ability to dissipate the heat. If the internal temperature rises unexpectedly, stop the addition immediately.

    • Improve Mixing: Inadequate mixing on a larger scale can lead to both localized hot spots and areas of high reagent concentration, causing side reactions.[16][17] Ensure the stirring is powerful enough to maintain a homogenous mixture.

    • Re-optimize at the New Scale: Do not assume that the optimal temperature from a small-scale experiment will translate directly. It is often necessary to re-optimize the temperature and other parameters at the larger scale. A safety-first approach is to start with a slightly lower temperature than the small-scale optimum and adjust as needed.[17]

Protocols & Methodologies

Protocol 1: Baseline Synthesis via Reduction of 2-Chloro-4-fluoro-5-methylbenzaldehyde

This protocol provides a starting point. The optimal temperature will need to be determined empirically using the methods described below.

Materials:

  • 2-Chloro-4-fluoro-5-methylbenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-4-fluoro-5-methylbenzaldehyde (1.0 eq) in methanol (approx. 10 mL per gram of aldehyde).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, let the reaction stir at 0 °C for 1 hour.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Slowly quench the reaction by adding deionized water.

  • Extract the product with ethyl acetate (3x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Chloro-4-fluoro-5-methylbenzyl alcohol.

Protocol 2: Temperature Optimization using Design of Experiments (DoE)

Design of Experiments (DoE) is a powerful statistical method to efficiently optimize reaction conditions by varying multiple factors simultaneously.[18][19] This protocol outlines a simple DoE to find the optimal temperature.

Objective: To determine the temperature that maximizes the yield of 2-Chloro-4-fluoro-5-methylbenzyl alcohol while minimizing a key impurity.

Workflow:

  • Define Factors and Ranges: The primary factor is Temperature . Based on initial scouting, select a range, for example, -5 °C to 25 °C. Another potential factor could be reaction Time (e.g., 1 to 3 hours).

  • Design the Experiment: Use a simple factorial design. For two factors at two levels (low and high) plus a center point, this requires 5 experiments.

  • Execute Experiments: Run the reactions according to the design table below, keeping all other parameters (reagent stoichiometry, concentration) constant.

  • Analyze Results: Quantify the yield of the desired product and the percentage of the key impurity for each run using a calibrated analytical method (e.g., HPLC with a UV detector or qNMR).

  • Model and Optimize: Use statistical software to model the results and identify the optimal temperature and time.

Example Experimental Design Table:

Run OrderExperiment TypeTemperature (°C)Time (hours)Response 1: Yield (%) Response 2: Impurity (%)
1Factorial-51(experimental result)(experimental result)
2Factorial251(experimental result)(experimental result)
3Factorial-53(experimental result)(experimental result)
4Factorial253(experimental result)(experimental result)
5Center Point102(experimental result)(experimental result)

This systematic approach provides much more information than one-variable-at-a-time (OVAT) experiments and can reveal interactions between variables.[18]

Fig 3. Workflow for a Design of Experiments (DoE) approach.

References

  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety_FINAL.
  • A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). (2025, May 12).
  • University of Illinois, Division of Research Safety. (2019, September 18). Scale-up Reactions.
  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV.
  • Handling Reaction Exotherms – A Continuous Approach. (2022, June 1). Chemical Industry Journal.
  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. (2025, August 18).
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014, November 20).
  • Mettler Toledo. Design of Experiments (DoE) Studies.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • GalChimia. (2008, March 1).
  • The effect of various temperatures on the Suzuki coupling reaction a.
  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. (2024, June 13).
  • Interchim. (2021, June). WHITE PAPER - Streamlining Chemical Synthesis DoE for Successful Process Development.
  • Dalal Institute. Kinetic and Thermodynamic Control.
  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024, March 17). Chemistry LibreTexts.
  • CovaSyn. Optimizing Suzuki Coupling Reactions.
  • Kinetic Modeling of Benzyl Alcohol Selective Oxidation in Aqueous Mixtures of Nitric and Sulfuric Acids | Request PDF. (2025, August 6).
  • Thermodynamic and Kinetic Products. (2012, February 9). Master Organic Chemistry.
  • Benzyl alcohol synthesis by benzylic substitution. Organic Chemistry Portal.
  • Design of experiments (DoE) for the optimization of chemical reactions....
  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. (2024, June 13). PMC.
  • LANXESS. Benzyl alcohol.
  • Thermodynamic and kinetic reaction control. Wikipedia.
  • Synthesis and Quality Control of Benzyl Alcohol Used in Pharmacy as Solvent for Injectable Prepar
  • WO2002088058A1 - Process for the preparation of benzyl alcohols.
  • Grignard Reaction. Organic Chemistry Portal.
  • Grignard Reactions Go Greener with Continuous Processing.
  • Alcohol Synthesis: From Simple to Complex. Organic Chemistry Tutor.
  • Nucleophilic substitution at a benzylic carbon by an ambident nucleophile—.
  • Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. (2014, August 20). Beilstein Journals.
  • Nucleophile Effects for the Reactions of Nucleophilic Substitution by Pressure and Temperature. (2025, August 5).
  • NMR reaction monitoring in flow synthesis. (2017, February 14). Beilstein Journals.
  • Benzyl alcohol – Knowledge and References. Taylor & Francis.
  • NMR reaction monitoring in flow synthesis. (2017, February 14). PMC - NIH.
  • 21.03 Nucleophile + Alkyl (Pseudo)halide: Temperature Effects. (2018, February 6). YouTube.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2015, September 14). AWS.
  • A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Substituted benzylic alcohol synthesis by addition (C-C coupling). Organic Chemistry Portal.
  • A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Deriv
  • Recent Trends in Analytical Techniques for Impurity Profiling.
  • 2-Chloro-4-fluoro-5-methylbenzyl alcohol | 1536543-76-6. Sigma-Aldrich.
  • Benzyl alcohol. Wikipedia.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
  • Benzyl alcohol preparation method. (2025, August 29). Snowhite Chemical Co.,LTD.
  • o-METHYLBENZYL ALCOHOL. Organic Syntheses Procedure.
  • Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Semantic Scholar.

Sources

Optimization

troubleshooting scale-up processes for 2-Chloro-4-fluoro-5-methylbenzyl alcohol

Technical Support Center: 2-Chloro-4-fluoro-5-methylbenzyl alcohol Welcome to the technical support center for the process scale-up of 2-Chloro-4-fluoro-5-methylbenzyl alcohol. This guide is designed for researchers, che...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloro-4-fluoro-5-methylbenzyl alcohol

Welcome to the technical support center for the process scale-up of 2-Chloro-4-fluoro-5-methylbenzyl alcohol. This guide is designed for researchers, chemists, and process engineers to navigate the common and complex challenges encountered when transitioning this synthesis from the laboratory bench to pilot or production scale. Here, we combine fundamental chemical principles with practical, field-proven insights to ensure your scale-up process is efficient, safe, and reproducible.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the synthesis and purification of 2-Chloro-4-fluoro-5-methylbenzyl alcohol.

Q1: My reaction yield is significantly lower on a larger scale compared to my lab-scale experiments. What are the likely causes?

A1: Low yield upon scale-up is a frequent issue. The primary suspects are often related to mass and heat transfer limitations. On a larger scale, inefficient mixing can create localized "hot spots" or areas of high reactant concentration, leading to side-product formation. Furthermore, the surface-area-to-volume ratio decreases as the reactor size increases, making temperature control more challenging. An uncontrolled exotherm can degrade both the product and reagents. We recommend verifying stirrer efficiency and implementing a programmed, slower addition of the reducing agent.

Q2: I'm observing an unknown impurity with a similar retention time to my product in the HPLC analysis. What could it be?

A2: An impurity with a similar polarity could be an isomer or a related benzyl alcohol. A likely candidate is the corresponding benzyl ether (dibenzyl ether), formed by the acid-catalyzed condensation of two molecules of the product alcohol, especially if the work-up involved harsh acidic conditions or high temperatures. Another possibility is an over-reduction or under-reduction product if the starting material was the corresponding aldehyde. A detailed impurity profile analysis via LC-MS is recommended for definitive identification.

Q3: During the aqueous work-up, I'm struggling with persistent emulsions. How can I resolve this?

A3: Emulsion formation is common when dealing with aromatic compounds and biphasic systems. On a large scale, this is exacerbated by high-shear mixing. To break the emulsion, you can try adding a small amount of a saturated brine solution, which increases the ionic strength of the aqueous phase. Alternatively, reducing the agitation speed during the wash steps can prevent their formation in the first place. In some cases, a solvent swap to a less miscible organic solvent post-reaction can also mitigate this issue.

Q4: The product is "oiling out" during crystallization instead of forming a solid. What should I do?

A4: "Oiling out" or liquid-liquid phase separation occurs when the solute's solubility in the solvent is too high at the crystallization temperature, or when impurities are depressing the freezing point. To induce crystallization, try a slower cooling rate, add a seed crystal, or use a different anti-solvent system. Ensure the purity of the crude material is high, as significant levels of impurities can inhibit lattice formation.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Managing the Reduction Reaction Scale-up

The most common synthesis route to 2-Chloro-4-fluoro-5-methylbenzyl alcohol involves the reduction of the corresponding benzaldehyde derivative, typically using a hydride-based reducing agent like sodium borohydride (NaBH₄).[1][2][3] While straightforward on the bench, this step presents significant scale-up challenges.

Problem: Poor Thermal Control & Runaway Reactions

The reduction of an aldehyde with NaBH₄ is an exothermic process. On a multi-kilogram scale, the heat generated can overwhelm the cooling capacity of the reactor, leading to a dangerous temperature spike. This can cause solvent to boil, degrade the product, and generate unwanted side products.

Root Cause Analysis:

  • Heat Generation vs. Heat Dissipation: The rate of heat generation is proportional to the reaction volume (cubed), while the rate of heat dissipation is proportional to the reactor surface area (squared). As scale increases, this ratio becomes unfavorable.

  • Addition Rate: A rapid addition of the reducing agent leads to a rapid release of energy.

Solutions & Best Practices:

  • Calorimetry Studies: Before scaling up, perform a reaction calorimetry study (e.g., using an RC1 calorimeter) to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is critical for safe process design.

  • Controlled Addition: Add the reducing agent (solid or as a solution) subsurface in controlled portions or via a syringe pump over an extended period. This allows the reactor's cooling system to manage the heat output effectively.

  • Solvent Selection: Use a solvent with a higher boiling point to provide a larger safety margin. Protic solvents like ethanol or methanol are commonly used for NaBH₄ reductions.[2]

  • Reverse Addition: Consider adding the aldehyde solution to a slurry of the reducing agent in the solvent. This can sometimes offer better control as the limiting reagent is added slowly.

ParameterLab Scale (10g)Pilot Scale (10kg)Recommended Action for Scale-Up
NaBH₄ Addition Time ~5 minutes (in portions)2-4 hours (controlled feed)Implement a slow, continuous feed with real-time temperature monitoring.
Internal Temp. 0-10 °C0-10 °CMaintain strict temperature control with a robust cooling system.
Stirring Magnetic StirrerOverhead Mechanical StirrerEnsure adequate mixing to prevent localized heating. Baffles may be necessary.
Guide 2: Impurity Profiling and Control

Controlling the impurity profile is paramount for delivering a high-quality final product. Impurities can arise from starting materials, side reactions, or degradation.

  • Starting Material Impurities: The synthesis of the precursor, 2-chloro-4-fluoro-5-methylbenzaldehyde, often starts from 2-chloro-4-fluorotoluene.[4][5] Incomplete reactions or side reactions during the synthesis of this aldehyde (e.g., chlorination or nitration) can introduce isomeric impurities that are difficult to remove later.

  • Process-Related Impurities:

    • Unreacted Aldehyde: Incomplete reduction will leave residual starting material.

    • Dimer/Ether Impurity: As mentioned in the FAQ, acidic conditions can lead to the formation of a dibenzyl ether.

    • Benzoic Acid Derivative: Over-oxidation of the product alcohol, if exposed to air over long periods, or if an oxidizing agent is inadvertently present, can form the corresponding benzoic acid.[6]

Troubleshooting Impurities

G

Part 3: Key Experimental Protocols

Protocol 1: Pilot-Scale Synthesis of 2-Chloro-4-fluoro-5-methylbenzyl alcohol

Safety First: This procedure must be conducted in a controlled environment (e.g., a walk-in fume hood) with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Ensure an emergency shower and eyewash station are accessible.

Equipment:

  • 50 L jacketed glass reactor with overhead stirring, reflux condenser, temperature probe, and nitrogen inlet.

  • Addition funnel or pump for controlled liquid addition.

Reagents:

  • 2-Chloro-4-fluoro-5-methylbenzaldehyde (5.0 kg, 1.0 equiv)

  • Ethanol (25 L)

  • Sodium borohydride (NaBH₄) (0.65 kg, 1.2 equiv)

  • Deionized Water

  • Hydrochloric Acid (2M)

  • Toluene or Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride (Brine) Solution

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charge Aldehyde: Charge the reactor with 2-Chloro-4-fluoro-5-methylbenzaldehyde (5.0 kg) and ethanol (25 L).

  • Cooling: Start the overhead stirrer and cool the reactor contents to 0-5 °C using the jacket cooling system.

  • NaBH₄ Addition: Slowly add the sodium borohydride (0.65 kg) in small portions over 2-3 hours. Crucially, monitor the internal temperature closely and do not allow it to exceed 10 °C. The rate of addition must be controlled by the cooling capacity of the reactor.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 0-10 °C for an additional 1-2 hours. Monitor the reaction progress by taking aliquots and analyzing them via TLC or HPLC until the starting aldehyde is consumed.

  • Quenching: Once the reaction is complete, very slowly and carefully add deionized water to quench the excess NaBH₄. This step is also exothermic. Maintain the temperature below 20 °C.

  • Acidification & Work-up: Slowly add 2M HCl to adjust the pH to ~5-6. This will neutralize the borate salts.

  • Extraction: Add toluene (or ethyl acetate) to the reactor and agitate. Stop stirring, allow the layers to separate, and drain the lower aqueous layer.

  • Washes: Wash the organic layer sequentially with saturated sodium bicarbonate solution and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

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References

  • Process for the purification of benzyl alcohol. Google Patents. [URL: https://patents.google.
  • Sodium Borohydride Reduction of Benzoin. University of Michigan-Dearborn. [URL: https://www.studocu.com/en-us/document/university-of-michigan-dearborn/organic-chemistry-laboratory-i/sodium-borohydride-reduction-of-benzoin/24933758]
  • How does benzaldehyde react with borohydrides? Blog. [URL: https://www.echemi.com/community/how-does-benzaldehyde-react-with-borohydrides_250701_200.html]
  • Benzyl alcohol preparation method. Snowhite Chemical Co.,LTD. [URL: https://www.snowwhitechem.
  • A Guided-Inquiry Approach to the Sodium Borohydride Reduction and Grignard Reaction of Carbonyl Compounds. Journal of Chemical Education. [URL: https://pubs.acs.org/doi/10.1021/ed085p519]
  • Benzyl alcohol synthesis by benzylic substitution. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/O1H/benzylic/alcohols.shtm]
  • 2-Chloro-4-fluoro-5-methylbenzyl alcohol. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/apoh03871d66]
  • Reduction of aldehydes and ketones. Chemguide. [URL: https://www.chemguide.co.uk/organicprops/carbonyls/reduction.html]
  • Process for producing benzyl alcohol. Google Patents. [URL: https://patents.google.
  • 2-Chloro-5-(trifluoromethyl)benzyl alcohol. Matrix Scientific. [URL: https://www.matrixscientific.com/2-chloro-5-trifluoromethyl-benzyl-alcohol-cas-64372-62-9.html]
  • Enhanced Selective Oxidation of Benzyl Alcohol via In Situ H₂O₂ Production over Supported Pd-Based Catalysts. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.
  • A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Google Patents. [URL: https://patents.google.
  • A kind of preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde. Google Patents. [URL: https://patents.google.
  • Sodium Borohydride Reduction of Carbonyls. McMaster University. [URL: https://pressbooks.mcmaster.ca/app/uploads/sites/48/2021/03/Sodium-Borohydride-Reduction-of-Carbonyls-1.h5p]
  • A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives. Google Patents. [URL: https://patents.google.
  • Synthesis of benzyl alcohol and benzoic acid (Cannizzaro reaction). YouTube. [URL: https://www.youtube.
  • Benzyl alcohol. Wikipedia. [URL: https://en.wikipedia.org/wiki/Benzyl_alcohol]
  • Substituted benzylic alcohol synthesis by addition (C-C coupling). Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/O1H/additions/alcohols.shtm]
  • Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.
  • Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species. ORCA - Cardiff University. [URL: https://orca.cardiff.ac.uk/id/eprint/149491/1/s-0042-149491.pdf]
  • Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8299104/]
  • 2-Chloro-4-methylbenzyl alcohol 95%. AChemBlock. [URL: https://www.achemblock.com/products/N25728.html]
  • 2-Chloro-alpha-methylbenzyl Alcohol. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/C1361]
  • Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-and-Characterization-of-using-Approach-Maddila-Gundu/a0156d682490d165f17109556a3120155b9e8c46]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectrum Analysis of 2-Chloro-4-fluoro-5-methylbenzyl alcohol

This guide provides a comprehensive technical analysis of the 1H NMR spectrum of 2-Chloro-4-fluoro-5-methylbenzyl alcohol . It is designed for researchers requiring structural verification of this specific halogenated bu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the 1H NMR spectrum of 2-Chloro-4-fluoro-5-methylbenzyl alcohol . It is designed for researchers requiring structural verification of this specific halogenated building block, often used in the synthesis of kinase inhibitors and agrochemicals.

Executive Summary

The 1H NMR spectrum of 2-Chloro-4-fluoro-5-methylbenzyl alcohol is characterized by a distinct aromatic splitting pattern driven by the fluorine atom at the 4-position. Unlike standard benzyl alcohols, the


F nucleus (

, 100% abundance) introduces significant

-coupling, creating a diagnostic fingerprint that allows for rapid differentiation from regioisomers (e.g., the 2-chloro-5-fluoro-4-methyl isomer).

Key Spectral Features:

  • Aromatic Region: Two distinct doublets (rather than singlets) due to

    
    F coupling.
    
  • Methyl Group: Appears as a doublet or broadened singlet due to long-range

    
     coupling.
    
  • Differentiation: The magnitude of the coupling constants (

    
     vs. 
    
    
    
    ) confirms the relative positions of the protons to the fluorine atom.

Structural Context & Alternatives

To understand the spectrum, we must first analyze the substitution pattern.

  • Position 1: Hydroxymethyl (-CH

    
    OH)
    
  • Position 2: Chlorine (Cl) - Electron withdrawing, deshielding Ortho/Para.

  • Position 3: Proton (H3) - Ortho to F, Meta to Cl.

  • Position 4: Fluorine (F) - Strong coupler.

  • Position 5: Methyl (CH

    
    ) - Ortho to F.
    
  • Position 6: Proton (H6) - Para to F, Meta to Cl.

Comparative Analysis: The "Look-Alikes"

The following table contrasts the target molecule with its closest structural analogs to highlight why the NMR analysis is critical.

FeatureTarget Molecule (2-Cl-4-F-5-Me)Comparator A (2-Chloro-5-methylbenzyl alcohol)Comparator B (2-Chloro-4-fluorobenzyl alcohol)
Structure F + Me present No Fluorine No Methyl
Aromatic H3 Doublet (

Hz)
Singlet (or weak meta-coupling)Doublet (

)
Aromatic H6 Doublet (

Hz)
Singlet (or weak meta-coupling)Multiplet (Couples to H5 & F)
Methyl Signal Doublet (

Hz)
Singlet Absent
Complexity High (F-coupling dominates)Low (Simple substitution)Medium (ABX system)

Experimental Protocol

To obtain the resolution required to see the long-range methyl coupling, proper sample preparation is essential.

Reagents & Equipment[1][2][3][4]
  • Solvent: CDCl

    
     (Chloroform-d) with 0.03% TMS.
    
    • Note: DMSO-d

      
       may be used if OH coupling verification is required, but CDCl
      
      
      
      typically provides sharper resolution for the long-range aromatic couplings.
  • Concentration: ~10-15 mg in 0.6 mL solvent.

  • Instrument: 400 MHz or higher recommended (to resolve the ~1.5 Hz methyl splitting).

Workflow Visualization

NMR_Workflow Start Sample Weighing (10-15 mg) Solvent Solvent Addition (0.6 mL CDCl3) Start->Solvent Filter Filtration (Remove particulates) Solvent->Filter Acquire Acquisition (ns=16, d1=2.0s) Filter->Acquire Process Processing (LB=0.3 Hz) Acquire->Process

Figure 1: Optimized workflow for acquiring high-resolution proton NMR data for fluorinated benzyl alcohols.

Spectral Analysis (The Fingerprint)

Based on substituent additivity rules (Curphy-Morrison) and experimental data from direct derivatives (e.g., hydrazine precursors), the following spectral assignments are established.

A. Aromatic Region (6.8 – 7.5 ppm)

This region confirms the 1,2,4,5-substitution pattern.

  • Proton H3 (~7.15 – 7.25 ppm):

    • Location: Sandwiched between Cl (pos 2) and F (pos 4).[1]

    • Splitting: Large Doublet (d).

    • Coupling: Dominated by Ortho-Fluorine coupling (

      
      ).
      
    • Value:

      
       Hz.
      
    • Insight: This large coupling is the primary identifier of a proton ortho to fluorine.

  • Proton H6 (~7.25 – 7.40 ppm):

    • Location: Adjacent to the CH

      
      OH group and the Methyl group.
      
    • Splitting: Medium Doublet (d).

    • Coupling: Dominated by Para-Fluorine coupling (

      
      ).
      
    • Value:

      
       Hz.
      
    • Insight: While para-coupling is usually small in benzene, in fluoro-aromatics, the

      
       is significant and clearly resolved.
      
B. Aliphatic Region (2.0 – 5.0 ppm)
  • Benzylic Methylene (-CH

    
    -) (~4.65 – 4.75 ppm): 
    
    • Splitting: Singlet (s).

    • Note: If run in DMSO-d

      
       or ultra-dry CDCl
      
      
      
      , this may appear as a doublet due to coupling with the OH proton (
      
      
      Hz).
  • Methyl Group (-CH

    
    ) (~2.25 – 2.35 ppm): 
    
    • Splitting: Doublet (d) or Broadened Singlet.

    • Coupling: Long-range Ortho-Fluorine coupling (

      
      ).
      
    • Value:

      
       Hz.
      
    • Critical Check: If this peak is a sharp singlet, suspect the meta isomer (where F is not ortho to Me) or low resolution.

C. Hydroxyl (-OH)
  • Shift: Variable (1.8 – 4.0 ppm in CDCl

    
    ).
    
  • Appearance: Broad singlet (exchangeable with D

    
    O).
    

Coupling Logic & Validation

The following diagram illustrates the specific coupling pathways that generate the observed splitting patterns. This logic is essential for proving the structure is not an isomer.

Coupling_Tree F19 Fluorine-19 Nucleus (Spin 1/2) Splitting1 Large Splitting 3J(H-F) ~ 9-10 Hz F19->Splitting1 Splitting2 Medium Splitting 4J(H-F) ~ 6-7 Hz F19->Splitting2 Splitting3 Small Splitting 4J(H-F) ~ 1-2 Hz F19->Splitting3 H3 H3 Proton (Ortho Position) H6 H6 Proton (Para Position) Me Methyl Protons (Ortho Position) Splitting1->H3 Result: Doublet Splitting2->H6 Result: Doublet Splitting3->Me Result: Doublet/Broad

Figure 2: Spin-spin coupling pathways from the Fluorine-19 nucleus to neighboring protons.

Self-Validation Protocol

To confirm your product is 2-Chloro-4-fluoro-5-methylbenzyl alcohol and not an isomer:

  • Measure the H3 Coupling: If

    
     Hz, the proton is likely not ortho to Fluorine.
    
  • Inspect the Methyl: If the methyl signal shows no sign of splitting (sharp singlet), the Fluorine is likely meta or para to the methyl, indicating an incorrect isomer (e.g., 2-chloro-5-fluoro-4-methylbenzyl alcohol).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard text for coupling constants).

  • National Institutes of Health (PubChem). (2025). 2-Amino-5-chlorobenzyl alcohol Spectral Data. Retrieved from [Link] (Used for comparative benzyl alcohol shifts).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Source for F-H coupling magnitude rules).
  • Vertex Pharmaceuticals. (2007). Patent US20070027178A1: Indole derivatives as 5-HT modulators. Retrieved from (Contains experimental NMR data for the hydrazine precursor of the target).

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Purity Assessment of 2-Chloro-4-fluoro-5-methylbenzyl alcohol

In the landscape of pharmaceutical development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth, experience-driven app...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 2-Chloro-4-fluoro-5-methylbenzyl alcohol, a crucial building block in the synthesis of various pharmaceutical compounds. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches and culminating in a validated, stability-indicating method.

Foundational Knowledge: Understanding the Analyte and Regulatory Landscape

Before embarking on any method development, a thorough understanding of the target analyte and the regulatory framework is essential.

1.1. Physicochemical Properties of 2-Chloro-4-fluoro-5-methylbenzyl alcohol

While specific experimental data for this compound is not widely published, we can infer its properties from its structure—a substituted aromatic alcohol. Key characteristics influencing HPLC method development include:

  • Polarity: The presence of the hydroxyl group imparts polarity, while the chlorinated and fluorinated aromatic ring provides hydrophobicity. This dual nature makes it an ideal candidate for reversed-phase HPLC.

  • UV Absorbance: The benzene ring is a chromophore, meaning the compound will absorb UV light, making UV detection a suitable choice. The exact absorbance maximum would need to be determined experimentally but is expected to be in the range of 254-280 nm, typical for such aromatic systems.[1][2]

  • Potential Impurities: Impurities can arise from the synthetic route (starting materials, by-products) or degradation. Potential degradation pathways for benzyl alcohol derivatives include oxidation to the corresponding aldehyde and carboxylic acid.[2]

1.2. The Regulatory Imperative: ICH and USP Guidelines

The International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) provide the framework for analytical method development and validation.[3][4][5][6] Key guidelines that will inform our approach include:

  • ICH Q2(R1) - Validation of Analytical Procedures: This guideline outlines the validation characteristics required for a new analytical method, including accuracy, precision, specificity, linearity, range, and robustness.[3][4][5]

  • USP <621> - Chromatography: This chapter provides general principles and system suitability requirements for chromatographic methods.[7][8][9][10][11]

  • ICH Q1A(R2) - Stability Testing of New Drug Substances and Products: This guideline necessitates the use of a stability-indicating method, which is a method that can separate the drug substance from its degradation products.[12][13]

The Method Development Workflow: A Logic-Driven Approach

The following diagram illustrates the systematic workflow we will follow in developing the HPLC method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization & Validation A Analyte Characterization (UV Scan, Solubility) B Initial Column & Mobile Phase Selection A->B C Isocratic vs. Gradient Screening B->C D Mobile Phase Composition (Organic Modifier, pH) C->D Proceed with best initial separation E Gradient Profile Optimization D->E F Flow Rate & Temperature Evaluation E->F G System Suitability Definition F->G Select optimal conditions H Forced Degradation Studies G->H I Method Validation (ICH Q2(R1)) H->I

Caption: A systematic workflow for HPLC method development.

Experimental Deep Dive: Comparing and Selecting Optimal Conditions

This section details the experimental choices and presents comparative data to justify the final method parameters.

3.1. Initial Screening: Laying the Groundwork

The goal of the initial screening is to achieve a reasonable separation of the main peak from any initial impurities.

3.1.1. Column Selection: A Comparative Approach

Reversed-phase columns are the workhorses of modern HPLC.[14] The choice of stationary phase can significantly impact selectivity. For aromatic compounds like our target analyte, columns with phenyl-hexyl or pentafluorophenyl (PFP) stationary phases can offer alternative selectivity to the standard C18 due to π-π interactions.[15][16][17]

Stationary PhasePrimary InteractionAdvantages for Aromatic Analytes
C18 (Octadecylsilane) HydrophobicIndustry standard, high hydrophobicity, widely available.
Phenyl-Hexyl Hydrophobic & π-πEnhanced selectivity for aromatic and unsaturated compounds.
PFP (Pentafluorophenyl) Hydrophobic, π-π, Dipole-DipoleUnique selectivity for halogenated and positional isomers.

Decision: We will start with a C18 column due to its versatility and robustness. A standard dimension of 4.6 x 150 mm with 5 µm particles provides a good balance of efficiency and backpressure.

3.1.2. Mobile Phase and Detection Wavelength

A simple mobile phase of acetonitrile and water is a good starting point for reversed-phase HPLC of moderately polar compounds.[1][18] A UV scan of a dilute solution of 2-Chloro-4-fluoro-5-methylbenzyl alcohol in the mobile phase is performed to determine the wavelength of maximum absorbance (λmax). For this example, let's assume the λmax is determined to be 272 nm.

3.1.3. Isocratic vs. Gradient Elution

  • Isocratic elution uses a constant mobile phase composition. It is simpler and often more robust.

  • Gradient elution involves changing the mobile phase composition during the run. It is ideal for separating complex mixtures with a wide range of polarities and can sharpen peaks.

A preliminary gradient run from 5% to 95% acetonitrile over 20 minutes is an effective way to scout for the presence of impurities and determine the approximate elution strength needed.

3.2. Method Optimization: Fine-Tuning for Performance

Based on the initial screening, we proceed to optimize the separation.

3.2.1. Mobile Phase Composition: The Key to Selectivity

The choice of organic modifier and the pH of the aqueous phase are critical for achieving optimal separation.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile generally has a lower viscosity and provides better peak shapes for many compounds.

  • pH: While our target analyte is neutral, the pH of the mobile phase can affect the ionization state of acidic or basic impurities, thereby altering their retention and improving separation. A slightly acidic mobile phase (e.g., using 0.1% phosphoric acid or formic acid in the aqueous phase) can sharpen peaks by suppressing the ionization of silanol groups on the silica-based stationary phase.

Comparative Data: Mobile Phase Optimization

ConditionObservation
50:50 Acetonitrile:Water Main peak at 5.2 min, a small impurity peak at 4.8 min (Resolution = 1.2).
50:50 Methanol:Water Main peak at 6.5 min, impurity at 6.0 min (Resolution = 1.1). Peak shape is broader.
50:50 Acetonitrile:Water with 0.1% Phosphoric Acid Main peak at 5.0 min, impurity at 4.5 min (Resolution = 1.8). Improved peak shape for the main peak.

Decision: Acetonitrile is the preferred organic modifier. The addition of 0.1% phosphoric acid improves resolution and peak shape.

3.2.2. Gradient Profile Optimization

A linear gradient is often the starting point. However, a segmented gradient can provide better resolution for closely eluting peaks.

Comparative Data: Gradient Profile

GradientObservation
Linear: 5-95% ACN in 20 min All peaks elute within the first 10 minutes. Poor resolution between early eluting impurities.
Segmented: 30-60% ACN in 15 min, then to 95% in 5 min Improved separation of early eluting impurities. Main peak at 8.5 min.

Decision: A segmented gradient provides superior separation of potential impurities.

The Final Method and Forced Degradation Studies: Ensuring a Stability-Indicating Method

Forced degradation studies are essential to demonstrate that the analytical method is stability-indicating, meaning it can separate the active ingredient from its degradation products.[12][13][19][20][21]

4.1. Forced Degradation Protocol

The sample is subjected to stress conditions as per ICH guidelines:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours

  • Photolytic Degradation: Exposed to UV light (200 Wh/m²) and visible light (1.2 million lux hours)

4.2. Final Optimized HPLC Method

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 60% B in 15 min, then to 95% B in 5 min, hold for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 272 nm
Injection Volume 10 µL
Sample Diluent 50:50 Acetonitrile:Water

4.3. System Suitability

System suitability tests are performed before each analysis to ensure the chromatographic system is performing adequately.[7][8][9][10][11]

ParameterAcceptance Criteria
Tailing Factor (for the main peak) ≤ 2.0
Theoretical Plates (for the main peak) ≥ 2000
%RSD of 5 replicate injections ≤ 2.0%

Method Validation: The Final Step to a Compliant Method

Once the method is finalized, it must be validated according to ICH Q2(R1) guidelines.[3][4][5] The validation will include experiments to demonstrate:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates the relationship between the different validation parameters.

ValidationParameters cluster_0 Method Validation (ICH Q2(R1)) Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Range Range Linearity->Range Precision->Accuracy Precision->Range Robustness Robustness

Sources

Validation

Unambiguous Structure Elucidation: A Comparative Guide to Validating 2-Chloro-4-fluoro-5-methylbenzyl alcohol via X-ray Crystallography

In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural integrity dictates a compound's physical, chemical, and biologi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural integrity dictates a compound's physical, chemical, and biological properties. For a molecule such as 2-Chloro-4-fluoro-5-methylbenzyl alcohol, a seemingly minor alteration in its isomeric form could lead to drastic differences in efficacy and safety. This guide provides a comprehensive comparison of analytical techniques for its structural validation, underscoring the definitive role of single-crystal X-ray crystallography.

The Challenge of Isomeric Ambiguity

The synthesis of substituted aromatic compounds like 2-Chloro-4-fluoro-5-methylbenzyl alcohol can often yield a mixture of isomers. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are workhorses in the chemist's toolkit, providing valuable information about connectivity and molecular weight. However, for closely related isomers, these techniques may not offer the unambiguous structural determination required for regulatory approval or patent protection. The subtle differences in the chemical environment of atoms in positional isomers might not be sufficiently resolved by NMR, and MS will yield identical mass-to-charge ratios for these isomers.

X-ray Crystallography: The Gold Standard for Structural Validation

Single-crystal X-ray diffraction stands as the unequivocal method for determining the three-dimensional structure of a molecule at atomic resolution.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, we can generate a detailed electron density map and, from that, a precise model of the atomic arrangement.[3][4]

The Principle: From Diffraction to 3D Structure

The technique is based on the principle of Bragg's Law, where the constructive interference of monochromatic X-rays scattered by the ordered arrangement of atoms in a crystal lattice is measured.[5][6] The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure. By measuring the angles and intensities of these diffracted beams, the electron density throughout the crystal can be calculated.[7] This electron density map is then used to build and refine a three-dimensional model of the molecule, revealing precise bond lengths, bond angles, and stereochemistry.[3]

Experimental Protocol: A Step-by-Step Guide

The journey from a powdered sample to a fully refined crystal structure involves several critical stages.[8]

Step 1: Growing High-Quality Single Crystals

This is often the most challenging and critical step in the process.[8][9] The goal is to slowly encourage the molecules to self-assemble into a highly ordered, single crystalline lattice. Several methods can be employed:

  • Slow Evaporation: A solution of the compound is allowed to slowly evaporate, increasing the concentration until supersaturation is reached and crystals begin to form.[10][11] This method is straightforward and effective for many organic compounds.[12]

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble.[10][11] As the second solvent's vapor slowly diffuses into the first, the solubility of the compound decreases, promoting crystallization.[11]

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[12][13]

Step 2: Data Collection

Once a suitable single crystal (typically 0.1-0.4 mm in size) is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[5][14] The crystal is rotated, and a series of diffraction images are collected from various orientations.[3]

Step 3: Structure Solution and Refinement

The collected diffraction data, consisting of thousands of reflections, are processed to determine the unit cell dimensions and symmetry of the crystal.[5] The primary challenge is solving the "phase problem," as the phases of the diffracted X-rays cannot be directly measured.[7] For small molecules like 2-Chloro-4-fluoro-5-methylbenzyl alcohol, direct methods are typically successful in determining the initial phases.[7] This allows for the calculation of an initial electron density map and the building of a preliminary molecular model. This model is then refined against the experimental data to improve its accuracy, resulting in a final, highly precise three-dimensional structure.[3]

Experimental Workflow for Single-Crystal X-ray Diffraction

X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination A Compound Synthesis & Purification B Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) A->B C Crystal Selection & Mounting B->C D X-ray Diffraction Experiment C->D E Data Processing (Integration & Scaling) D->E F Structure Solution (Phase Problem) E->F G Model Building & Refinement F->G H Structure Validation & Analysis G->H I CIF File Generation & Deposition H->I

Caption: A flowchart illustrating the key stages of single-crystal X-ray diffraction.

A Comparative Analysis of Structural Elucidation Techniques

While X-ray crystallography provides the definitive structure, it is essential to understand its advantages and limitations in the context of other widely used analytical methods.

Technique Principle Information Obtained Strengths Limitations
Single-Crystal X-ray Diffraction Diffraction of X-rays by a crystal lattice[5]Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry[1][15]Unambiguous structure determination[2], high resolutionRequires a high-quality single crystal[7], provides a solid-state structure
NMR Spectroscopy Nuclear spin transitions in a magnetic field[16]Connectivity of atoms, information about the chemical environment, solution-state conformation[17]Provides information on dynamics in solution, non-destructive[16]Can be ambiguous for complex isomers, resolution may be lower than crystallography[18]
Mass Spectrometry Ionization of molecules and separation by mass-to-charge ratioMolecular weight and elemental compositionHigh sensitivity, small sample requirementProvides no information on 3D structure or stereochemistry
Computational Modeling Quantum mechanical or molecular mechanics calculationsPredicted stable conformations, theoretical spectroscopic dataCan complement experimental data, useful when crystals are unavailableTheoretical in nature, requires experimental validation

Logical Framework for Selecting a Structural Analysis Method

Structure Elucidation Decision Tree A Need for Structural Information? B Is Molecular Weight & Formula Sufficient? A->B C Mass Spectrometry B->C Yes D Need Atomic Connectivity? B->D No E NMR Spectroscopy D->E Yes F Is Unambiguous 3D Structure Required? D->F No G Can a Single Crystal Be Grown? F->G Yes H X-ray Crystallography G->H Yes I Powder Diffraction / Computational Modeling G->I No

Caption: A decision tree for choosing the appropriate structural analysis technique.

Data Deposition and Scientific Integrity

A cornerstone of scientific rigor in crystallography is the deposition of the final structural data in a public repository. The Crystallographic Information File (CIF) is the standard format for these data.[19] Journals published by the American Chemical Society and the International Union of Crystallography require authors to deposit their CIFs with the Cambridge Crystallographic Data Centre (CCDC) prior to publication.[20][21] This ensures that the data are publicly accessible and can be independently verified by other researchers.

Conclusion: The Synergy of Techniques in Modern Research

While single-crystal X-ray crystallography is the definitive method for the structural validation of compounds like 2-Chloro-4-fluoro-5-methylbenzyl alcohol, a multi-faceted approach is often the most powerful.[18] NMR and MS provide crucial initial characterization and can offer insights into the behavior of the molecule in solution. Computational modeling can aid in predicting stable conformers and interpreting experimental data. However, when an unambiguous, high-resolution three-dimensional structure is required, X-ray crystallography remains the unparalleled gold standard in the field.[22][23] Its role in drug discovery, from lead optimization to final drug product characterization, is indispensable.[24][25][26]

References

  • The current role and evolution of X-ray crystallography in drug discovery and development. (n.d.). Google AI.
  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.). Google AI.
  • Protein X-ray Crystallography in Drug Discovery. (2025, April 14). Creative Biostructure.
  • Small molecule crystallography. (n.d.). Excillum.
  • Crystallography Illuminates Drug Targets. (2007, September 6). Drug Discovery and Development.
  • Small molecule X-ray crystallography. (n.d.). School of Chemistry and Molecular Biosciences - The University of Queensland.
  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. (n.d.). Migration Letters.
  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. (n.d.). ResearchGate.
  • About Small Molecule X-ray Crystallography. (n.d.). Diamond Light Source.
  • Crystal Growing Tips. (2015, April 28). The Center for Xray Crystallography - University of Florida.
  • What Is Small Molecule Crystal Structure Analysis? (n.d.). Rigaku.
  • X-ray crystallography in drug discovery. (n.d.). PubMed.
  • Small Molecule X-ray Crystallography. (n.d.). Genesis Drug Discovery & Development.
  • X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. (n.d.). Howard Hughes Medical Institute.
  • X-Ray Crystallography vs. NMR Spectroscopy. (2019, October 30). News-Medical.
  • Comparison of NMR and X-ray crystallography. (n.d.).
  • How To: Grow X-Ray Quality Crystals. (n.d.). Department of Chemistry : University of Rochester.
  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC.
  • Can anyone please suggest the best method to grow the crystals for organic compounds. (2015, January 31). ResearchGate.
  • How to grow crystals for X-ray crystallography. (2024, July 30). IUCr Journals.
  • Single Crystal X-ray Diffraction. (n.d.). Chemistry Teaching Labs - University of York.
  • Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. (2026, January 7). Oreate AI Blog.
  • Requirements for Depositing X-Ray Crystallographic Data. (n.d.). ACS Paragon Plus - American Chemical Society.
  • X-ray Crystallography. (2022, August 28). Chemistry LibreTexts.
  • CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. (n.d.). PMC.
  • Deposit Structures. (n.d.). ICSD DEPOT.
  • X-ray Crystallography for Molecular Structure Determination. (2023, November 9). AZoLifeSciences.
  • Single Crystal XRD: Data Acquisition and Structure Solving. (n.d.). University of Saskatchewan.
  • A Guide to CIF for Authors. (n.d.). IUCr.
  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). Department of Chemistry | UZH - Universität Zürich.
  • Deposition of crystal structure data sets in the ICSD. (2021, June 7).
  • Single-crystal X-ray Diffraction. (2007, May 17). SERC.
  • Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. (n.d.). ResearchGate.
  • X-ray crystallography. (n.d.). Wikipedia.
  • 2-Chloro-4-fluoro-5-methylbenzyl alcohol. (n.d.). Sigma-Aldrich.
  • X-Ray Crystallography of Chemical Compounds. (n.d.). PMC - NIH.
  • Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. (n.d.). Semantic Scholar.
  • A kind of preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde. (n.d.). Google Patents.
  • First Mixed Fluoro-Chloro Group 4 Organometallics: Synthesis and Spectroscopic and Structural Characterization of [{(C(5)Me(5))ZrF(2)Cl}(4)], [{(C(5)Me(5))HfF(2)Cl}(4)], [(C(5)Me(5))(4)Zr(4)(&mgr;-F)(2)(&mgr;-F(2))(2)(&mgr;-Cl)(2)Cl(4)], [(C(5)Me(5))(4)Hf(4)(&mgr;-F)(2)(&mgr;-F(2))(2)(&mgr;-Cl)(2)Cl(4)], [(C(5)Me(4)Et)(2)ZrClF], and [(C(5)Me(5))(2)HfClF]. (1996, January 3). PubMed.
  • 4-Fluoro-2-methylbenzyl alcohol, 99% 5 g. (n.d.). Thermo Scientific Chemicals.
  • A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives. (n.d.).
  • (S)-4-Fluoro-a-methylbenzyl alcohol 97 101219-73-2. (n.d.). Sigma-Aldrich.
  • 2-Chloro-alpha-methylbenzyl Alcohol. (n.d.). TCI EUROPE N.V.
  • 2-Chloro-5-(trifluoromethyl)benzyl alcohol. (n.d.). Matrix Scientific.

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Comparative

bioactivity comparison of fluorinated vs non-fluorinated benzyl alcohols

[1] Executive Summary This technical guide compares the bioactivity, physicochemical properties, and metabolic profiles of Benzyl Alcohol (BnOH) versus its Fluorinated Analogues (specifically 2-fluorobenzyl alcohol and 4...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide compares the bioactivity, physicochemical properties, and metabolic profiles of Benzyl Alcohol (BnOH) versus its Fluorinated Analogues (specifically 2-fluorobenzyl alcohol and 4-fluorobenzyl alcohol).[1] While non-fluorinated benzyl alcohol serves as a standard preservative and solvent in pharmaceutical formulations, fluorinated derivatives exhibit distinct shifts in lipophilicity, hydrogen-bond acidity, and metabolic stability.[1] These changes are critical for medicinal chemists optimizing "hit-to-lead" compounds, where the strategic introduction of fluorine (the "Fluorine Scan") is used to modulate membrane permeability and block metabolic hot spots.[1]

Physicochemical Profiling: The "Fluorine Effect"

The substitution of a hydrogen atom with fluorine on the aromatic ring induces profound electronic and steric changes without significantly altering the molecular size (Van der Waals radius: H = 1.20 Å, F = 1.47 Å). This "bioisosteric" replacement primarily affects lipophilicity (LogP) and electronic distribution (pKa/Dipole) .

Comparative Data Table
PropertyBenzyl Alcohol (BnOH)4-Fluorobenzyl Alcohol (4-F-BnOH)Impact of Fluorination
CAS Number 100-51-6459-56-3N/A
Molecular Weight 108.14 g/mol 126.13 g/mol +18 Da (negligible steric bulk)
Lipophilicity (LogP) ~1.10~1.35 - 1.40Increased: Enhances membrane permeability.[1]
Boiling Point 205 °C210 °CSlight increase due to dipole interactions.
Acidity (pKa of OH) ~15.40~15.10Increased Acidity: Electron-withdrawing F stabilizes alkoxide.
H-Bond Donor Ability ModerateEnhancedF withdraws density, making OH a better donor.[1]
Dipole Moment 1.7 D~2.1 DIncreased: Alters binding orientation in active sites.
Mechanistic Insight
  • Lipophilicity Modulation: The C-F bond is highly hydrophobic. Introducing fluorine increases the partition coefficient (LogP), facilitating passive diffusion across the lipid bilayer of bacterial or mammalian cells.[1] This is a primary driver for the enhanced antimicrobial potency often observed in fluorinated analogs.

  • Electronic Effects: Fluorine is the most electronegative element. Its inductive effect (

    
    ) pulls electron density from the aromatic ring and the benzylic carbon.[1] This lowers the pKa of the hydroxyl group, making it a stronger hydrogen bond donor, which can strengthen interactions with target protein receptors.[1]
    

Bioactivity Analysis

A. Antimicrobial Efficacy

Benzyl alcohol acts as a bacteriostatic agent by disrupting membrane integrity. Fluorinated derivatives often exhibit superior potency due to enhanced lipophilicity.

  • Mechanism: Both compounds partition into the bacterial cell membrane, increasing fluidity and disrupting the structural organization of the lipid bilayer.

  • Performance:

    • BnOH: Effective against Gram-positive bacteria (S. aureus) and some fungi but requires higher concentrations (typically >1%) for rapid kill.[1]

    • Fluorinated Analogs: Studies on benzyl alcohol derivatives indicate that increasing lipophilicity (e.g., via halogenation) correlates with lower Minimum Inhibitory Concentrations (MIC). 4-fluorobenzyl alcohol has been identified as a bioactive component in potent antimicrobial plant extracts (e.g., Punica granatum peel), contributing to broad-spectrum activity against S. aureus and P. aeruginosa.[1]

B. Metabolic Stability

Metabolic degradation is a key differentiator. Benzyl alcohol is rapidly oxidized in the liver.[2] Fluorination is a standard strategy to block metabolism, though its effect on benzyl alcohol is nuanced.

  • Primary Pathway (Oxidation): Both compounds undergo oxidation at the benzylic carbon by Alcohol Dehydrogenase (ADH) and Cytochrome P450s to form their corresponding benzoic acids (Benzoic acid vs. 4-Fluorobenzoic acid).

    • Note: Fluorine does not block this primary pathway, but the electron-withdrawing effect can rate-limit the oxidation step by destabilizing the carbocation/radical intermediates formed during P450 catalysis.[1]

  • Secondary Pathway (Ring Hydroxylation): The aromatic ring of benzyl alcohol is susceptible to hydroxylation (Phase I metabolism) at the para position.

    • Advantage 4-F-BnOH: Placing a fluorine at the para position (C4) effectively blocks this metabolic "hot spot," preventing the formation of phenolic metabolites and potentially extending the half-life of the parent molecule.[1]

Visualization of Metabolic Pathways[1]

The following diagram illustrates the metabolic divergence. While the primary oxidation path remains, fluorination blocks the secondary ring hydroxylation pathway.[1]

MetabolicPathways cluster_0 Non-Fluorinated Metabolism cluster_1 Fluorinated Metabolism BnOH Benzyl Alcohol (Substrate) Benzoic Benzoic Acid (Primary Metabolite) BnOH->Benzoic Oxidation (ADH/CYP) Benzylic C Phenolic 4-Hydroxy-Benzyl Alcohol (Ring Hydroxylation) BnOH->Phenolic CYP450 (Para-Hydroxylation) FBnOH 4-Fluoro-Benzyl Alcohol (Fluorinated Substrate) FBenzoic 4-Fluoro-Benzoic Acid (Primary Metabolite) FBnOH->FBenzoic Oxidation (ADH/CYP) Benzylic C Blocked Ring Hydroxylation BLOCKED by Fluorine FBnOH->Blocked CYP450 (Para-Position Occupied)

Caption: Comparative metabolic pathways showing the blocking of para-hydroxylation by fluorine substitution.

Experimental Protocols

To validate the bioactivity differences, the following self-validating protocols are recommended.

Protocol A: Comparative MIC Determination (Microdilution)

Objective: Quantify the antimicrobial potency shift due to fluorination.

  • Preparation: Dissolve BnOH and 4-F-BnOH in DMSO to create 100 mg/mL stock solutions.

  • Dilution: In a 96-well plate, perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) to achieve a range of 0.05% to 4.0% (v/v).

  • Inoculation: Add S. aureus (ATCC 6538) suspension adjusted to

    
     CFU/mL to each well.
    
  • Controls:

    • Positive Control:[1] Ciprofloxacin or standard antibiotic.

    • Solvent Control: DMSO only (must show no inhibition).

    • Sterility Control: MHB only.

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Determine MIC as the lowest concentration showing no visible turbidity.

    • Validation: The MIC of non-fluorinated BnOH should fall within the historic range (approx. 0.5% - 1.5%).[1][3] A lower MIC for 4-F-BnOH confirms the "lipophilic enhancement" hypothesis.[1]

Protocol B: Metabolic Stability Assay (Microsomal Stability)

Objective: Assess the blockade of metabolic degradation.

  • Incubation System: Liver microsomes (human or rat, 0.5 mg protein/mL) in phosphate buffer (pH 7.4).

  • Substrate Addition: Add test compound (BnOH or 4-F-BnOH) at 1 µM final concentration.

  • Initiation: Add NADPH-generating system (1 mM NADPH final).

  • Sampling: Aliquot samples at t = 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).[1]

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).
    • Expectation: 4-F-BnOH may show a slightly altered clearance profile due to blocked ring hydroxylation, though rapid benzylic oxidation will still occur.[1]

Visualizing the Assay Workflow

MIC_Assay Stock Stock Preparation (DMSO Solubilization) Dilution Serial Dilution (96-well Plate, MHB) Stock->Dilution 2-fold series Inoculation Bacterial Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Add S. aureus Incubation Incubation (37°C, 24h) Inoculation->Incubation Readout Turbidity Analysis (Determine MIC) Incubation->Readout Visual/OD600

Caption: Step-by-step workflow for the Microdilution MIC Assay to compare potency.

Conclusion

The transition from Benzyl Alcohol to Fluorinated Benzyl Alcohols is a classic example of medicinal chemistry optimization. While the non-fluorinated parent is a capable solvent and preservative, the fluorinated analogs (specifically 4-F-BnOH) offer:[1]

  • Higher Lipophilicity: Leading to better membrane penetration and potentially lower MIC values.

  • Metabolic Blocking: Prevention of para-hydroxylation, simplifying the metabolic profile.[1]

  • Electronic Tuning: Increased hydrogen-bond acidity for stronger receptor interactions.

For drug development professionals, fluorinated benzyl alcohols represent a "privileged scaffold" modification that enhances bioactivity without drastically altering molecular weight.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 244, Benzyl Alcohol. Retrieved from [Link][1]

  • Glyn, R. J., & Pattison, G. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity.[1] Journal of Medicinal Chemistry. Retrieved from [Link][1]

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. Retrieved from [Link]

  • Moghazy, A. M., et al. (2019). Chemical analysis of Punica granatum fruit peel and its in vitro biological properties (Identifying 4-fluorobenzyl alcohol in bioactive extracts).[1] Retrieved from [Link]

Sources

Validation

quality control standards for 2-Chloro-4-fluoro-5-methylbenzyl alcohol

Quality Control Standards for 2-Chloro-4-fluoro-5-methylbenzyl alcohol Executive Summary & Application Context 2-Chloro-4-fluoro-5-methylbenzyl alcohol (CAS: 1536543-76-6) is a high-value, polysubstituted aromatic buildi...

Author: BenchChem Technical Support Team. Date: February 2026

Quality Control Standards for 2-Chloro-4-fluoro-5-methylbenzyl alcohol

Executive Summary & Application Context

2-Chloro-4-fluoro-5-methylbenzyl alcohol (CAS: 1536543-76-6) is a high-value, polysubstituted aromatic building block used in the synthesis of advanced pharmaceutical intermediates (APIs) and agrochemicals. Its unique substitution pattern—combining an electron-withdrawing fluorine and chlorine with an electron-donating methyl group—makes it a critical scaffold for modifying the lipophilicity and metabolic stability of kinase inhibitors and receptor antagonists.

The Quality Control Challenge: Unlike simple benzyl alcohols, this molecule presents specific QC challenges:

  • Regio-isomerism: The presence of three substituents on the benzene ring increases the risk of difficult-to-separate positional isomers during synthesis.

  • Oxidation State Control: As a benzyl alcohol, it is prone to oxidation (to aldehyde/acid) or over-reduction (to toluene derivative) depending on the synthetic route.

  • Nucleophilicity: The hydroxyl group is the reactive center; its assay value is critical for calculating stoichiometry in subsequent coupling reactions (e.g., Mitsunobu or SNAr).

This guide compares analytical methodologies to establish a robust "Gold Standard" for QC, moving beyond simple "Area %" purity to absolute quantitative assurance.

Critical Quality Attributes (CQAs) & Specification Limits

The following specifications are recommended for Pharma-Grade Intermediate use (e.g., for GMP synthesis starting materials).

AttributeSpecification (Pharma Grade)Specification (Research Grade)Analytical Method
Appearance White to off-white crystalline solidWhite to pale yellow solidVisual
Identification Conforms to Structure (H-NMR, IR)Conforms to StructureH-NMR / FT-IR
Purity (HPLC) ≥ 99.0% (Area)≥ 97.0% (Area)HPLC-UV (Gradient)
Assay (Absolute) 98.0% – 102.0% (w/w)Not typically specifiedqNMR or Titration
Impurity A (Aldehyde) ≤ 0.15%≤ 0.50%HPLC / GC
Impurity B (Toluene) ≤ 0.15%≤ 0.50%GC-FID
Water Content ≤ 0.5% (w/w)≤ 1.0% (w/w)Karl Fischer (Coulometric)
Residual Solvents Conforms to ICH Q3CNot specifiedGC-HS

Comparative Analysis of Analytical Methodologies

To ensure "Self-Validating" quality control, we compare the three primary approaches for determining the quality of this intermediate.

Method A: HPLC-UV (Reverse Phase)
  • Role: The workhorse for non-volatile purity and related substances.

  • Pros: High sensitivity; separates the alcohol from its acid and aldehyde precursors effectively using gradient elution.

  • Cons: Cannot detect inorganic salts or residual solvents; response factors may vary for impurities.

  • Verdict: Essential for Purity. Must be coupled with an orthogonal method for Assay.

Method B: GC-FID (Gas Chromatography)
  • Role: Orthogonal purity check and volatile impurity analysis.

  • Pros: Excellent for detecting the "Over-reduced" impurity (2-Chloro-4-fluoro-1,5-dimethylbenzene) and residual synthesis solvents (THF, Toluene).

  • Cons: Thermal instability risk; the benzyl alcohol can dehydrate or oxidize in a hot injector port if not properly optimized.

  • Verdict: Critical for Process Control (detecting volatiles) but less robust for final assay due to thermal degradation risks.

Method C: qNMR (Quantitative Nuclear Magnetic Resonance)
  • Role: Absolute Assay determination.

  • Pros: Does not require a reference standard of the analyte (uses an internal standard like Maleic Acid); measures molar purity directly.

  • Cons: Lower sensitivity than HPLC; requires high-field instrument (400 MHz+).

  • Verdict: The "Gold Standard" for Assay. It calibrates the HPLC "Area %" to a true "Weight %".

Experimental Protocols (Standard Operating Procedures)

Protocol 1: High-Performance Liquid Chromatography (HPLC)
  • Objective: Determine purity and quantify the "Aldehyde" impurity (2-Chloro-4-fluoro-5-methylbenzaldehyde).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10% → 90% B (Linear ramp)

    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (max absorption) and 254 nm (selectivity).

  • Sample Prep: Dissolve 10 mg in 10 mL of 50:50 Water:ACN.

  • System Suitability: Resolution (Rs) between Alcohol and Aldehyde peaks > 2.0.

Protocol 2: GC-FID for Volatiles & Toluene Impurity
  • Objective: Quantify residual solvents and the non-polar "Toluene" derivative.

  • Column: DB-624 or equivalent (30m x 0.32mm x 1.8µm).

  • Carrier Gas: Helium @ 2.0 mL/min (Constant Flow).

  • Injector: Split 10:1 @ 200°C (Keep temp low to prevent degradation).

  • Oven Program: 40°C (hold 2 min) → 10°C/min → 240°C (hold 5 min).

  • Detector: FID @ 260°C.

Visualizing the Quality Control Logic

Diagram 1: Impurity Fate Mapping

This diagram illustrates the origin of key impurities and which QC method detects them.

ImpurityFate Start Starting Material (Benzoic Acid/Ester) Reaction Reduction Step (LiAlH4 or NaBH4) Start->Reaction Product Target Product (Benzyl Alcohol) Reaction->Product Main Path ImpurityA Impurity A (Aldehyde - Under Reduced) Reaction->ImpurityA Incomplete ImpurityB Impurity B (Toluene - Over Reduced) Reaction->ImpurityB Over-Reaction ImpurityC Residual Solvent (THF/Toluene) Reaction->ImpurityC Carryover MethodHPLC Detected by HPLC-UV ImpurityA->MethodHPLC MethodGC Detected by GC-FID ImpurityB->MethodGC ImpurityC->MethodGC

Caption: Impurity Fate Map showing the origin of critical impurities and their corresponding detection methods.

Diagram 2: The "Self-Validating" QC Workflow

A logical decision tree for releasing the material.

QCWorkflow Sample Batch Sample Received Test1 1. Appearance & ID (Visual + NMR) Sample->Test1 Test2 2. HPLC Purity (Target > 99.0%) Test1->Test2 Test3 3. GC-HS Residual Solvents (ICH Limits) Test2->Test3 Test4 4. Water Content (KF) (Limit < 0.5%) Test3->Test4 Decision Does Batch Meet ALL Specs? Test4->Decision Release RELEASE BATCH (Issue COA) Decision->Release Yes Reject REJECT / REPROCESS Decision->Reject No

Caption: Step-by-step QC decision tree ensuring all Critical Quality Attributes are met before release.

References

  • PubChem. (2024). Compound Summary: 2-Chloro-4-fluorobenzyl alcohol (Structural Analog for Method Validation). Retrieved from [Link]

  • ICH Guidelines. (2024). Q3C (R8) Impurities: Guideline for Residual Solvents. International Council for Harmonisation.[1] Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Elemental Analysis and Characterization of 2-Chloro-4-fluoro-5-methylbenzyl alcohol

For researchers, scientists, and professionals in drug development, the rigorous and unambiguous characterization of novel chemical entities is a cornerstone of scientific integrity and regulatory compliance. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous and unambiguous characterization of novel chemical entities is a cornerstone of scientific integrity and regulatory compliance. This guide provides an in-depth, comparative analysis of the essential techniques for the elemental and structural characterization of 2-Chloro-4-fluoro-5-methylbenzyl alcohol, a substituted aromatic alcohol with potential applications in pharmaceutical and agrochemical synthesis.

This document moves beyond a simple listing of methods, offering insights into the causality behind experimental choices and presenting a self-validating system of protocols. Our approach is grounded in established analytical principles to ensure trustworthiness and reproducibility.

Foundational Analysis: Elemental Composition

The first step in characterizing a new compound is to confirm its elemental composition. This fundamental data validates the empirical formula and provides a baseline measure of purity. For organic molecules like 2-Chloro-4-fluoro-5-methylbenzyl alcohol (C₈H₈ClFO), elemental analysis, specifically CHN analysis, is the gold standard.

Combustion-Based CHN Analysis

CHN analysis is a highly reliable and cost-effective method for determining the weight percentages of carbon, hydrogen, and nitrogen in a sample.[1][2] The technique is predicated on the complete combustion of the sample in a controlled oxygen environment.

Experimental Protocol: CHN Analysis

  • Sample Preparation: Accurately weigh 1-3 mg of the solid 2-Chloro-4-fluoro-5-methylbenzyl alcohol into a tin capsule using a calibrated microbalance. The small sample size necessitates high accuracy in weighing to ensure reliable results.[2]

  • Combustion: The encapsulated sample is introduced into a high-temperature furnace (typically >1000°C) with a stream of pure oxygen.[3] This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).

  • Separation and Detection: The resulting gases are passed through a gas chromatography column to separate them. A thermal conductivity detector (TCD) then quantifies each gas component.[1]

  • Calculation: The instrument's software calculates the weight percentages of C, H, and N based on the detector's response and the initial sample weight.

Expected vs. Alternative Methods

While CHN analysis is the primary method, other techniques can provide elemental information. However, they are often less direct or more complex for this application. For instance, X-ray Photoelectron Spectroscopy (XPS) could detect all elements, but it is a surface-sensitive technique and not ideal for bulk composition.

Data Summary: Theoretical Elemental Composition

ElementAtomic MassNumber of AtomsTotal MassWeight Percentage (%)
Carbon (C)12.011896.08854.40
Hydrogen (H)1.00888.0644.57
Chlorine (Cl)35.453135.45320.08
Fluorine (F)18.998118.99810.76
Oxygen (O)15.999115.9999.06
Total 176.59 100.00

The experimentally determined weight percentages of Carbon and Hydrogen should be within ±0.4% of the theoretical values to confirm the empirical formula.

Structural Elucidation: Spectroscopic Characterization

With the elemental composition confirmed, the next crucial phase is to elucidate the molecular structure. A combination of spectroscopic techniques is employed to piece together the connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework.[4] For 2-Chloro-4-fluoro-5-methylbenzyl alcohol, both ¹H and ¹³C NMR are essential.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[4]

  • Spectral Analysis: Analyze the chemical shifts, integration, and coupling patterns to assign the signals to specific protons and carbons in the molecule.

Expected Spectral Features:

  • ¹H NMR:

    • A singlet for the methyl (CH₃) protons.

    • A singlet or doublet for the benzylic (CH₂) protons, potentially showing coupling to the hydroxyl proton.

    • Two aromatic protons, likely appearing as singlets or narrow doublets due to the substitution pattern.

    • A broad singlet for the hydroxyl (OH) proton, which is exchangeable with D₂O.

  • ¹³C NMR:

    • Eight distinct carbon signals are expected.

    • The carbon bearing the fluorine will show a large one-bond C-F coupling constant.

    • The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the methyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

Expected Absorption Bands:

  • O-H Stretch: A broad, strong absorption in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol hydroxyl group.[5]

  • C-H Stretch (aromatic and aliphatic): Absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the methyl and benzyl groups.[6]

  • C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region.

  • C-Cl and C-F Stretches: These will appear in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can help confirm its structure.[7]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane.

  • Injection and Separation: Inject the sample into the GC, where it is vaporized and separated from any impurities.

  • Ionization and Detection: The separated compound enters the mass spectrometer, is ionized (typically by electron impact), and the resulting fragments are detected.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (176.59 g/mol ). The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.[7]

  • Major Fragments:

    • Loss of H₂O (M-18) from the alcohol.[8]

    • Loss of the benzyl group.

    • Other fragments resulting from the cleavage of the aromatic ring and substituents.

Workflow for Structural Elucidation

cluster_0 Elemental & Structural Characterization cluster_1 Elemental Analysis cluster_2 Structural Elucidation cluster_3 Purity Assessment start 2-Chloro-4-fluoro- 5-methylbenzyl alcohol chn CHN Analysis start->chn Confirm Empirical Formula nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Determine C-H Framework ir IR Spectroscopy start->ir Identify Functional Groups ms Mass Spectrometry start->ms Confirm Mol. Weight & Fragmentation hplc HPLC Analysis nmr->hplc ir->hplc ms->hplc gc GC Analysis hplc->gc Orthogonal Method end Complete Characterization gc->end

Caption: Workflow for the comprehensive characterization of the target compound.

Purity Determination: Chromatographic Analysis

Assessing the purity of a compound is critical, especially in drug development. Chromatographic techniques are the primary methods for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for separating and quantifying components in a mixture.[9] A reverse-phase HPLC method would be suitable for 2-Chloro-4-fluoro-5-methylbenzyl alcohol.

Experimental Protocol: Reverse-Phase HPLC

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape.[10]

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a known concentration.

  • Analysis: Inject the sample onto a C18 column and run a gradient or isocratic method. A UV detector set to an appropriate wavelength (e.g., 254 nm) can be used for detection.

  • Quantification: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography (GC)

For volatile and thermally stable compounds like benzyl alcohols, GC is an excellent alternative or complementary technique to HPLC for purity assessment.[11]

Experimental Protocol: Gas Chromatography with Flame Ionization Detection (GC-FID)

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent.

  • Analysis: Inject the sample into a GC equipped with a suitable capillary column (e.g., a polar phase) and a flame ionization detector (FID).

  • Quantification: The FID is highly sensitive to organic compounds, and the peak areas can be used to determine the purity.

Comparison of Chromatographic Methods

FeatureHPLCGC
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analytes Wide range of compounds, including non-volatile and thermally labile ones.Volatile and thermally stable compounds.
Typical Column C18, C8DB-5, HP-INNOWAX
Detector UV, MS, ELSDFID, MS, TCD
Advantages Highly versatile, applicable to a broad range of compounds.High resolution, sensitive detectors (FID).
Considerations Solvent consumption.Compound must be volatile and thermally stable.

Logical Relationship of Analytical Techniques

cluster_0 Analytical Hierarchy A Elemental Analysis (CHN) - Confirms Empirical Formula - Baseline Purity B Structural Spectroscopy (NMR, IR, MS) - Elucidates Molecular Structure - Confirms Functional Groups & Mol. Weight A->B Provides Foundation For C Chromatographic Purity (HPLC, GC) - Quantifies Purity - Identifies Impurities B->C Identifies Compound For

Caption: The logical progression of analytical techniques for compound characterization.

Conclusion

The comprehensive characterization of 2-Chloro-4-fluoro-5-methylbenzyl alcohol requires a multi-faceted analytical approach. By systematically employing elemental analysis, a suite of spectroscopic techniques, and orthogonal chromatographic methods, researchers can establish the identity, structure, and purity of this compound with a high degree of confidence. This rigorous, self-validating workflow is essential for advancing research and development in the pharmaceutical and chemical industries.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Chloro-4-fluoro-5-methylbenzyl alcohol

A Researcher's Guide to Safely Handling 2-Chloro-4-fluoro-5-methylbenzyl alcohol As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for sa...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 2-Chloro-4-fluoro-5-methylbenzyl alcohol

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, experience-driven protocols for handling 2-Chloro-4-fluoro-5-methylbenzyl alcohol, a halogenated aromatic compound. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why these procedures are critical for ensuring personal safety and data integrity.

Understanding the Risks: A Proactive Approach to Safety

The core principle of our safety protocol is the elimination of exposure pathways. This involves a multi-layered defense encompassing engineering controls, administrative procedures, and, as the final line of defense, Personal Protective Equipment (PPE).

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is not a matter of convenience but a critical decision based on a thorough risk assessment. The following table summarizes the recommended PPE for handling 2-Chloro-4-fluoro-5-methylbenzyl alcohol.

Body PartRecommended PPERationale and Best Practices
Eyes/Face Chemical safety goggles conforming to EN 166 or ANSI Z87.1. A face shield should be worn in addition to goggles when there is a splash hazard.[6]Standard laboratory safety glasses are insufficient. Chemical goggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers an additional layer of protection for the entire face.
Hands Chemical-resistant gloves (e.g., Butyl rubber, Nitrile).[6]It is crucial to select gloves specifically rated for resistance to aromatic and halogenated compounds. Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is recommended for extended handling periods. Be aware that liquids may penetrate gloves, so frequent changes are advisable.[7]
Body A fully buttoned laboratory coat. For larger quantities or increased splash risk, a chemical-resistant apron over the lab coat is recommended.[7]This protects your skin and personal clothing from accidental spills. Ensure your lab coat is made of a suitable material and fits properly.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge is necessary if engineering controls do not maintain airborne concentrations below exposure limits or when handling outside of a fume hood.[8]Since this compound may cause respiratory irritation[1], respiratory protection is critical, especially when dealing with powders or creating aerosols.

Procedural Workflow for Safe Handling

Adherence to a strict, step-by-step workflow minimizes the risk of exposure and contamination. The following diagram illustrates the critical stages of handling 2-Chloro-4-fluoro-5-methylbenzyl alcohol.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area gather_materials Gather All Necessary Materials & PPE don_ppe Don Appropriate PPE weigh_dispense Weigh/Dispense in Ventilated Enclosure don_ppe->weigh_dispense Proceed to Handling perform_exp Perform Experiment in Fume Hood decontaminate Decontaminate Glassware & Surfaces perform_exp->decontaminate Proceed to Cleanup dispose_waste Dispose of Waste in Labeled Containers doff_ppe Doff PPE in Correct Order wash_hands Wash Hands Thoroughly

Safe Handling Workflow for 2-Chloro-4-fluoro-5-methylbenzyl alcohol
Step-by-Step Handling Protocol
  • Preparation and Area Designation :

    • Always work within a certified chemical fume hood to minimize inhalation exposure.[9]

    • Ensure that an eyewash station and safety shower are readily accessible.[7]

    • Before starting, clear the work area of any unnecessary equipment or chemicals to prevent cross-contamination and accidental reactions.

  • Donning Personal Protective Equipment :

    • Put on your lab coat, followed by chemical safety goggles.

    • Next, don your respirator if required by your risk assessment.

    • Finally, put on your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

  • Handling and Dispensing :

    • When weighing the solid compound, perform this task in a ventilated balance enclosure or a fume hood to prevent the inhalation of fine particulates.

    • Use dedicated spatulas and weighing boats.

    • When transferring the substance, do so carefully to avoid generating dust or splashes.

  • Experimental Procedures :

    • All manipulations of 2-Chloro-4-fluoro-5-methylbenzyl alcohol, including making solutions and running reactions, must be conducted within a chemical fume hood.

    • Keep all containers of the compound tightly closed when not in use.[7]

Spill Management and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Minor Spill :

    • Alert personnel in the immediate area.

    • Wearing your full PPE, absorb the spill with an inert material such as vermiculite or sand.[9]

    • Collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with an appropriate solvent, followed by soap and water.

  • Major Spill :

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.

In case of personal exposure:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][10]

  • Skin Contact : Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][11]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Waste Disposal: A Critical Final Step

Proper disposal is essential to protect both personnel and the environment.

  • All waste materials, including contaminated gloves, absorbent materials from spills, and empty containers, must be disposed of as hazardous waste.

  • Collect all waste in designated, clearly labeled, and sealed containers.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[12] Never dispose of this compound down the drain.[13]

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the integrity of your research.

References

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